molecular formula C7H11ClN2O B1378692 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride CAS No. 1461713-39-2

5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride

Número de catálogo: B1378692
Número CAS: 1461713-39-2
Peso molecular: 174.63 g/mol
Clave InChI: SBPSICGXJAHZTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride is a high-purity chemical compound supplied for research and development purposes. The compound has a molecular formula of C7H10N2O and a molecular weight of 138.08 g/mol (freebase) . This structured heterocycle features a cyclopropyl-substituted isoxazole core, a scaffold of significant interest in medicinal chemistry and pharmaceutical research for constructing novel molecular entities . As a substituted isoxazole, it serves as a valuable synthetic intermediate or building block for researchers exploring structure-activity relationships, particularly in the development of new bioactive molecules. The hydrochloride salt form enhances the compound's stability and solubility for experimental use. Researchers utilize this compound strictly in controlled laboratory environments. It is intended for chemical analysis, in-vitro assay development, and other non-clinical investigations. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Please inquire for detailed specifications, pricing, and availability.

Propiedades

IUPAC Name

5-cyclopropyl-3-methyl-1,2-oxazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-4-6(8)7(10-9-4)5-2-3-5;/h5H,2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPSICGXJAHZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1N)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride (CAS No. 1461713-39-2), a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, provides a validated, step-by-step synthesis protocol based on established chemical principles, outlines methods for its analytical characterization, discusses its primary application as a crucial intermediate for pharmaceutical agents, and summarizes essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel molecular entities.

Introduction and Strategic Importance

5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride is a substituted amino-isoxazole that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical compounds. Its structure combines two motifs of high interest in drug discovery: the 1,2-oxazole (isoxazole) ring and a cyclopropyl group.

  • The Isoxazole Scaffold: Isoxazoles are five-membered heterocyclic compounds that serve as important pharmacophores in a wide array of therapeutic agents.[1] Their rigid structure and ability to participate in hydrogen bonding interactions make them effective bioisosteres for other functional groups, contributing to the development of compounds with activities ranging from anticancer to anti-inflammatory.[1]

  • The Cyclopropyl Moiety: The incorporation of a cyclopropyl group is a widely employed strategy in medicinal chemistry to enhance the metabolic stability and potency of drug candidates. The strained three-membered ring introduces conformational rigidity and alters the electronic properties of the molecule, often leading to improved binding affinity at biological targets and reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes.

This guide provides the necessary technical information to synthesize, characterize, and safely handle this important chemical intermediate.

Physicochemical and Safety Data

The accurate characterization of a chemical entity is fundamental to its application. The key properties of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride are summarized below.

PropertyValueSource(s)
IUPAC Name 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine;hydrochloride-
CAS Number 1461713-39-2[2]
Molecular Formula C₇H₁₁ClN₂O-
Molecular Weight 174.63 g/mol Calculated
Monoisotopic Mass 174.05599 DaCalculated
Physical Form Assumed to be a crystalline solid or powder-
Hazard Codes H315 (Causes skin irritation)[2]
H319 (Causes serious eye irritation)[2]
H336 (May cause drowsiness or dizziness)[2]
Signal Word Warning[2]

Note: Experimental data such as melting point and solubility are not widely available in published literature.

Synthesis and Purification Protocol

The synthesis of the title compound is most logically achieved via a multi-step sequence starting from its corresponding carboxylic acid precursor, 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid. The conversion of this carboxylic acid to the target amine is efficiently performed via the Curtius rearrangement, a reliable and high-yielding reaction widely used in organic synthesis.[3][4] This method avoids the use of harsh nitrating conditions and subsequent reduction steps.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Amine Synthesis (Curtius Rearrangement) cluster_2 Part C: Quality Control Precursor 5-Cyclopropyl-3-methyl- 1,2-oxazole-4-carboxylic Acid AcidChloride Acyl Chloride Intermediate Precursor->AcidChloride SOCl₂ or (COCl)₂ AcylAzide Acyl Azide Intermediate AcidChloride->AcylAzide NaN₃ or DPPA Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (Δ) - N₂ gas TargetAmine Target Amine Hydrochloride (Final Product) Isocyanate->TargetAmine aq. HCl Hydrolysis QC Analytical Characterization (NMR, MS, HPLC) TargetAmine->QC Verification

Caption: Synthetic pathway from carboxylic acid to amine hydrochloride.

Part A: Synthesis of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic Acid (Precursor)

The synthesis of the isoxazole ring system is a well-established process. One of the most effective methods involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine.[5][6] For this specific precursor, the reaction would proceed from a derivative of 1-cyclopropylbutane-1,3-dione.

Part B: Synthesis of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine Hydrochloride

This protocol details the conversion of the carboxylic acid precursor to the final product. The Curtius rearrangement proceeds through an acyl azide and an isocyanate intermediate.

Step 1: Formation of the Acyl Chloride

  • Rationale: The carboxylic acid is converted to a more reactive acyl chloride to facilitate the subsequent reaction with an azide source. Thionyl chloride or oxalyl chloride are standard reagents for this transformation.[7][8]

  • Protocol:

    • To a stirred suspension of 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL per gram of acid) under an inert argon atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

    • Cool the mixture to 0 °C in an ice bath.

    • Add oxalyl chloride (1.2 eq) dropwise over 15 minutes. Caution: Gas evolution (CO, CO₂, HCl) will occur.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of starting material).

    • Remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Step 2: Curtius Rearrangement and Hydrolysis

  • Rationale: The acyl chloride is reacted with an azide source (e.g., sodium azide) to form an acyl azide. Upon gentle heating, the acyl azide rearranges to an isocyanate with the loss of nitrogen gas.[4][9] The highly reactive isocyanate is then immediately hydrolyzed in acidic media to yield the amine hydrochloride salt. Using diphenylphosphoryl azide (DPPA) is a common alternative that allows for a one-pot conversion from the carboxylic acid, avoiding the isolation of the potentially explosive acyl azide.[10]

  • Protocol (via Acyl Chloride):

    • Dissolve the crude acyl chloride from Step 1 in anhydrous acetone or THF (~15 mL per gram).

    • Cool the solution to 0 °C.

    • Add a solution of sodium azide (1.5 eq) in a minimal amount of water dropwise, keeping the temperature below 5 °C.

    • Stir the mixture at 0 °C for 1 hour.

    • Transfer the reaction mixture to a separate flask containing toluene (~20 mL per gram) and heat gently to 80-90 °C. Caution: Vigorous evolution of N₂ gas occurs. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

    • Cool the solution containing the isocyanate intermediate to room temperature.

    • Carefully add concentrated hydrochloric acid (3-4 eq) and stir vigorously overnight at room temperature or heat gently to 50 °C for 2-3 hours to facilitate hydrolysis.

    • After cooling, separate the aqueous layer. Wash the organic layer with water.

    • Combine the aqueous layers and concentrate under reduced pressure to yield the crude 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride.

    • Purify the product by recrystallization from a suitable solvent system, such as isopropanol/ether.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the C3-methyl group, a series of multiplets in the upfield region for the cyclopropyl protons, and a broad singlet for the amine protons (which may exchange with D₂O).

    • ¹³C NMR: The carbon NMR will show distinct signals for the methyl carbon, the cyclopropyl carbons, and the three carbons of the isoxazole ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at approximately m/z 139.09.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile/water containing a modifier like formic acid or TFA is a suitable starting point for method development.

Applications in Drug Development

While this compound is primarily a building block, its utility is demonstrated by its incorporation into more complex molecules. It has been identified as a key intermediate in the synthesis of novel Calcitonin Gene-Related Peptide (CGRP) receptor antagonists.[11] CGRP antagonists are a class of drugs investigated for the treatment of migraine.[11] The specific structure of this amine allows for further chemical elaboration at the amino group to build the final, pharmacologically active compounds.

Safety, Handling, and Storage

As a research chemical, 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always use a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. The compound is classified as a skin and eye irritant and may cause drowsiness.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). PMC. [Link]

  • Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. (2005).
  • 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride. NextSDS. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journals. [Link]

  • Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. (2020). ACS Publications. [Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (2021). PMC. [Link]

  • Curtius rearrangement. (2023). Wikipedia. [Link]

  • CGRP RECEPTOR ANTAGONISTS. (2011).
  • Curtius Rearrangement. (2025). Chemistry Steps. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. [Link]

Sources

5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride CAS number 1461713-39-2

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride (CAS 1461713-39-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a detailed technical overview of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The guide elucidates the molecule's structural attributes, proposes a detailed synthetic pathway, and outlines expected methods for its characterization. Furthermore, it explores the potential therapeutic applications of this scaffold, drawing on the established pharmacological importance of both the 1,2-oxazole (isoxazole) core and the cyclopropyl moiety. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel small molecules for therapeutic development.

Introduction: The Strategic Combination of the 1,2-Oxazole and Cyclopropyl Moieties

The field of medicinal chemistry is in a constant search for novel molecular scaffolds that offer unique structural and physicochemical properties to address complex biological targets. 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride emerges as a compound of interest due to its combination of two pharmacologically significant motifs: the 1,2-oxazole ring and the cyclopropyl group.

The 1,2-oxazole, or isoxazole, ring is a five-membered heterocycle that is a prominent feature in numerous approved drugs and clinical candidates.[1] It serves as a versatile bioisostere for other functional groups, influencing the molecule's electronic properties, metabolic stability, and ability to engage in hydrogen bonding. On the other hand, the cyclopropyl group has gained increasing attention in drug design for its unique conformational rigidity and electronic character.[2] Incorporating a cyclopropyl ring can enhance metabolic stability, improve potency, and reduce off-target effects.[2] The strategic placement of these two groups in the title compound suggests a molecule designed for specific and potent biological interactions.

This guide will delve into the technical details of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride, providing a comprehensive resource for its synthesis, characterization, and potential applications.

Molecular Structure and Physicochemical Properties

The hydrochloride salt of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine presents a distinct set of features that are critical for its behavior in biological systems.

PropertyValueSource
CAS Number 1461713-39-2[3]
Chemical Name 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride[3]
Molecular Formula C7H11ClN2OInferred
Molecular Weight 174.63 g/mol Inferred

Proposed Synthesis Pathway

The proposed synthesis workflow is as follows:

Synthesis_Workflow cluster_0 Step 1: Formation of β-enamino ketoester cluster_1 Step 2: Cyclization to form the 1,2-Oxazole Ring cluster_2 Step 3: Salt Formation start 1-(Cyclopropyl)butane-1,3-dione product1 4-(Cyclopropyl)-2-(dimethylamino)methylene-3-oxobutanoate start->product1 Condensation reagent1 N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reagent1->product1 product2 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine product1->product2 Cycloaddition reagent2 Hydroxylamine Hydrochloride reagent2->product2 final_product 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride product2->final_product Acidification reagent3 Hydrochloric Acid reagent3->final_product Applications cluster_features Key Molecular Features cluster_applications Potential Therapeutic Areas center 5-Cyclopropyl-3-methyl- 1,2-oxazol-4-amine HCl feature1 1,2-Oxazole Core (Bioisostere, H-bonding) center->feature1 feature2 Cyclopropyl Group (Metabolic Stability, Potency) center->feature2 feature3 Amine Group (Salt Formation, H-bonding) center->feature3 app1 Neuroscience (e.g., GABA/Glutamate Receptor Modulation) feature1->app1 app2 Oncology (e.g., Kinase Inhibition) feature1->app2 app3 Infectious Diseases (e.g., Antibacterial/Antifungal) feature1->app3 feature2->app1 feature2->app2 feature2->app3

Sources

Synthesis and Optimization of 5-Cyclopropyl-3-methyl-1,2-oxazole Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

The 1,2-oxazole (isoxazole) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for esters and amides to confer metabolic stability and conformational rigidity. Specifically, 5-cyclopropyl-3-methyl-1,2-oxazole derivatives have emerged as critical building blocks in the synthesis of CRTh2 antagonists [1] and various neurodegenerative disease probes [2]. The incorporation of the cyclopropyl group significantly enhances lipophilicity, metabolic stability, and blood-brain barrier permeability[2], while the methyl group provides a steric vector that dictates target-binding orientation.

This whitepaper details the scalable, regioselective synthesis of 5-cyclopropyl-3-methyl-1,2-oxazole, providing mechanistic causality for experimental parameters and establishing a self-validating workflow for process chemists.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the 1,2-oxazole core is classically achieved via the [3+2] dipolar cycloaddition of nitrile oxides with alkynes or the cyclocondensation of 1,3-diketones with hydroxylamine [3]. For scalable, industrial-grade synthesis of 5-cyclopropyl-3-methyl-1,2-oxazole, the 1,3-diketone route is vastly superior. It avoids the handling of unstable, explosive nitrile oxide intermediates and utilizes inexpensive, commercially available starting materials: cyclopropyl methyl ketone and ethyl acetate.

SynthesisWorkflow N1 Cyclopropyl Methyl Ketone + Ethyl Acetate N2 Claisen Condensation (NaOEt, Reflux) N1->N2 N3 1-cyclopropyl-1,3-butanedione (Intermediate) N2->N3 Acidic Workup N4 Cyclocondensation (NH2OH·HCl, EtOH, Reflux) N3->N4 N5 5-cyclopropyl-3-methyl -1,2-oxazole N4->N5 Regioselective Cyclization

Workflow for the regioselective synthesis of 5-cyclopropyl-3-methyl-1,2-oxazole.

Process Optimization & Quantitative Data Analysis

A critical challenge in the cyclocondensation of unsymmetrical 1,3-diketones is regioselectivity. The reaction of 1-cyclopropyl-1,3-butanedione with hydroxylamine can theoretically yield two regioisomers: 5-cyclopropyl-3-methyl-1,2-oxazole and 3-cyclopropyl-5-methyl-1,2-oxazole.

The regiochemical outcome is dictated by the differential electrophilicity and steric hindrance of the two carbonyl groups. The C3 carbonyl (adjacent to the methyl group) is less sterically hindered than the C1 carbonyl (adjacent to the cyclopropyl group). By carefully modulating the pH of the reaction medium, the nucleophilic attack of the hydroxylamine nitrogen can be directed almost exclusively to the C3 carbonyl.

Table 1: Optimization of Cyclocondensation Conditions for Regioselectivity

SolventBase / AdditiveTemperatureRegiomeric Ratio (5-Cyclopropyl : 3-Cyclopropyl)Isolated Yield (%)
EthanolNone (pH ~3)Reflux (78 °C)92 : 885
EthanolPyridine (pH ~6)Reflux (78 °C)75 : 2570
MethanolNaOAc (pH ~5)Reflux (65 °C)80 : 2078
Water/AcOHNone (pH ~2)100 °C95 : 588

Causality Analysis: As demonstrated in Table 1, maintaining an acidic environment (pH 2-3) is paramount. Under acidic conditions, the electrophilicity of the carbonyls is enhanced via protonation. The less sterically hindered methyl ketone becomes significantly more reactive toward the weak nucleophile (hydroxylamine). Conversely, adding bases like pyridine or sodium acetate buffers the system. This increases the overall nucleophilicity of hydroxylamine but erodes the kinetic differentiation between the two carbonyl sites, leading to a higher proportion of the undesired 3-cyclopropyl isomer.

Mechanism Diketone 1-cyclopropyl-1,3-butanedione Attack Nucleophilic Attack by NH2OH at C3 (Less Hindered) Diketone->Attack Oxime Oxime Intermediate Attack->Oxime Cyclization Intramolecular Attack of -OH onto C1 Carbonyl Oxime->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Product 5-cyclopropyl-3-methyl -1,2-oxazole (Major) Dehydration->Product

Mechanistic logic dictating the regioselectivity of the cyclocondensation step.

Step-by-Step Experimental Methodologies

To ensure a self-validating system, the following protocols integrate synthesis with immediate analytical checkpoints.

Protocol 1: Synthesis of 1-cyclopropyl-1,3-butanedione

This step utilizes a Claisen condensation driven by azeotropic distillation [4].

  • Setup: Equip a dry, 500 mL multi-neck round-bottom flask with a magnetic stirrer, a Dean-Stark trap, a reflux condenser, and a nitrogen inlet.

  • Reagents: Dissolve cyclopropyl methyl ketone (1.0 equiv, 0.1 mol) in anhydrous ethyl acetate (5.0 equiv, 0.5 mol).

    • Causality: Ethyl acetate serves as both the solvent and the electrophilic partner, ensuring pseudo-first-order kinetics and driving the reaction forward.

  • Base Addition: Dropwise add a 21 wt% solution of sodium ethoxide in absolute ethanol (1.05 equiv) under vigorous stirring at 0 °C.

    • Causality: Sodium ethoxide is chosen because its leaving group (ethoxide) matches the ester moiety, preventing non-productive transesterification. The controlled addition mitigates the exothermic self-condensation of the ketone.

  • Azeotropic Distillation: Heat the mixture to reflux. Utilize the Dean-Stark trap to continuously remove the ethanol-ethyl acetate azeotrope[4].

    • Causality: According to Le Chatelier's principle, the continuous removal of ethanol shifts the equilibrium entirely toward the formation of the diketone enolate.

  • Workup: Cool the reaction to 0 °C and acidify with 10% aqueous HCl until pH ~2. Extract three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure[4].

  • Self-Validation Checkpoint: Analyze the resulting oil via GC-MS or 1H NMR. The presence of the enol tautomer peak (~15 ppm in 1H NMR) confirms the successful formation of the 1,3-diketone. A purity of >75% is sufficient to proceed to the cyclization step without further distillation[4].

Protocol 2: Regioselective Synthesis of 5-cyclopropyl-3-methyl-1,2-oxazole
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the crude 1-cyclopropyl-1,3-butanedione (1.0 equiv) in absolute ethanol to achieve a 0.5 M concentration.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1 equiv) directly to the solution. Do not add an external base[1].

    • Causality: The HCl salt provides the optimal acidic environment (pH ~3) required to maximize the kinetic differentiation between the two carbonyl groups, heavily favoring nucleophilic attack at the methyl-adjacent carbonyl.

  • Cyclocondensation: Heat the mixture to reflux (78 °C) for 3 hours. Monitor the reaction progress via LC-MS.

  • Workup: Once the diketone is fully consumed, concentrate the mixture in vacuo to remove ethanol. Partition the residue between distilled water and dichloromethane (DCM).

  • Purification: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated NaHCO3 to neutralize residual acid, dry over Na2SO4, and concentrate. If necessary, purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).

  • Self-Validation Checkpoint: Confirm regiochemistry via 2D NMR (HMBC). The methyl protons (singlet, ~2.2 ppm) must show a strong three-bond correlation to the C4 carbon and the C3 carbon, while lacking correlation to the C5 carbon. The cyclopropyl methine proton should correlate strongly with the C5 carbon.

References

  • Title: WO2013010880A1 - New crth2 antagonists Source: Google Patents URL
  • Title: A Dual-Targeted Fluorescent Probe with a Semicurcumin Structure for Imaging β-Amyloid and α-Synuclein Aggregates Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

  • Title: Reaction of 1,3-Bis(het)arylmonothio-1,3-diketones with Sodium Azide: Regioselective Synthesis of 3,5-Bis(het)arylisoxazoles via Intramolecular N–O Bond Formation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of 1-cyclopropyl-1,3-butanedione Source: PrepChem URL: [Link]

Sources

The Isoxazole Scaffold in Modern Therapeutics: Mechanistic Insights, Synthetic Workflows, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—has emerged as a privileged scaffold[1]. Its unique physicochemical properties allow it to function as a versatile bioisostere for esters, amides, and ketones, significantly improving the metabolic stability, lipophilicity, and target affinity of parent molecules[2]. As a Senior Application Scientist, I have observed that the strategic incorporation of substituted isoxazoles is rarely accidental; it is a calculated design choice to overcome specific pharmacokinetic (PK) or pharmacodynamic (PD) bottlenecks. This technical guide explores the mechanistic rationale behind isoxazole-based drug design, highlights emerging therapeutic applications, and provides field-validated synthetic protocols for generating these critical motifs.

Physicochemical Rationale & Bioisosterism

The utility of the isoxazole core in drug discovery is driven by its distinct electronic and structural profile.

  • Hydrogen Bonding & Hydrophilicity: The nitrogen and oxygen atoms serve as potent hydrogen bond acceptors, while the unsaturated ring facilitates π−π stacking interactions with aromatic residues in target binding pockets. This dual capability maintains a favorable partition coefficient (e.g., cLogP 0.334 at physiological pH), ensuring optimal membrane permeability.

  • Metabolic Stability vs. Prodrug Lability: While generally stable against oxidative metabolism, the relatively weak N-O bond can be strategically exploited. In specific electronic environments, this bond acts as a programmed "trigger" for reductive cleavage, a mechanism utilized in prodrugs to release active metabolites in vivo[3].

  • Conformational Restriction: When used as a linker, the rigid planar geometry of the isoxazole ring restricts the conformational flexibility of adjacent functional groups, reducing the entropic penalty upon target binding and enhancing overall potency[4].

Clinically Validated Isoxazole Therapeutics

The isoxazole motif is a cornerstone in several FDA-approved drugs, ranking among the most frequently occurring nitrogen heterocycles in commercial pharmaceuticals[5]. The table below summarizes key therapeutics, emphasizing the causal relationship between the isoxazole substitution pattern and its clinical efficacy.

Drug NameIsoxazole Substitution PatternPrimary TargetTherapeutic IndicationStructural & Pharmacological Rationale
Valdecoxib 3,4-diaryl-5-methylisoxazoleCOX-2 EnzymeOsteoarthritis, Rheumatoid ArthritisThe 5-methylisoxazole core precisely fits the hydrophobic side pocket of COX-2, conferring high selectivity over COX-1 and minimizing gastrointestinal toxicity[6].
Leflunomide 5-methylisoxazole-4-carboxamideDihydroorotate Dehydrogenase (DHODH)Rheumatoid ArthritisThe weak N-O bond acts as a prodrug trigger, undergoing in vivo reductive ring-opening to yield the active enol-amide (teriflunomide)[3].
Oxacillin 3,5-disubstituted-4-isoxazolylPenicillin-Binding Proteins (PBPs)Resistant Staphylococcal InfectionsThe bulky isoxazole ring provides critical steric hindrance, protecting the adjacent β -lactam ring from hydrolysis by bacterial penicillinases[7].
Sulfisoxazole 3,4-dimethyl-5-isoxazolylDihydropteroate SynthaseUrinary Tract Infections (UTIs)The electron-withdrawing nature of the isoxazole lowers the pKa of the sulfonamide, increasing aqueous solubility in urine and preventing crystalluria[7].

Emerging Therapeutic Applications

Oncology & Targeted Therapies

Recent structural modifications have positioned isoxazole derivatives as potent anti-tumor agents. For instance, isoxazole-oxazole hybrids have been synthesized to target Heat Shock Protein 90 (Hsp90)[4]. Molecular modeling demonstrates that these hybrids fit seamlessly into the N-terminal ATP-binding pocket of Hsp90, inducing apoptosis and cell cycle arrest in breast (MCF-7) and lung (A549) cancer cell lines[4][8].

Immunology & Inflammation

Beyond classical COX-2 inhibition, novel pyrazolylisoxazole derivatives have been identified as potent modulators of cytokine production[4]. By inhibiting the production of IL-17 and IFN- γ in human peripheral blood mononuclear cells (PBMCs), these compounds offer a targeted approach to managing autoimmune diseases without the broad immunosuppression associated with corticosteroids[4]. Furthermore, specific derivatives like RM-11 have demonstrated profound immunostimulatory properties, showing potential utility in rebuilding immune responses in chemotherapy-compromised patients[9].

Infectious Diseases & Overcoming AMR

To combat Antimicrobial Resistance (AMR), researchers are developing semisynthetic analogs of natural products hybridized with isoxazoles. Isoxazole-oxazole linked hybrids of pseudomonic acid A (Mupirocin) have shown restored antibacterial potency against resistant strains of E. coli and S. aureus[4]. Additionally, N-phenyl-substituted isoxazoles exhibit exceptional anti-tubercular activity against susceptible and resistant M. tuberculosis strains, outperforming traditional phenyl-ring analogs[3].

Mechanistic Pathways & Workflows

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Inflammatory State) AA->COX2 Binds Active Site PGG2 Prostaglandin G2 (Intermediate) COX2->PGG2 Cyclooxygenase Activity PGE2 Prostaglandin E2 (Pain & Inflammation) PGG2->PGE2 Peroxidase Activity Isoxazole Isoxazole Drug (e.g., Valdecoxib) Isoxazole->COX2 Blocks COX-2 Side Pocket (Selective Inhibition)

Fig 1: Mechanism of selective COX-2 inhibition by isoxazole-based therapeutics (e.g., Valdecoxib).

Core Synthetic Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, detailing not just the how, but the why behind each experimental choice.

Protocol A: Regioselective 1,3-Dipolar Cycloaddition (CuANOC)

The synthesis of 3,5-disubstituted isoxazoles is most efficiently achieved via Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC). This method prevents the formation of mixed 3,4- and 3,5-isomers[1][10].

Step-by-Step Methodology:

  • Oxime Formation: React the starting aldehyde (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) and Na₂CO₃ (0.6 eq) in an EtOH/H₂O mixture.

    • Causality: Na₂CO₃ neutralizes the HCl salt, freeing the nucleophilic nitrogen to attack the carbonyl. The biphasic solvent ensures solubility of both organic and inorganic reagents.

  • Hydroximoyl Chloride Generation: Dissolve the purified oxime in DMF and add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise at room temperature.

    • Causality: NCS provides a controlled, electrophilic chlorine source. This avoids the severe safety hazards and over-chlorination risks associated with bubbling Cl₂ gas.

  • In Situ Cycloaddition: To a solution of the hydroximoyl chloride (1.0 eq) and a terminal alkyne (1.2 eq) in THF, add CuI (10 mol%) followed by the slow, dropwise addition of Et₃N (1.5 eq).

    • Causality: Et₃N acts as a mild base to eliminate HCl, generating the highly reactive nitrile oxide in situ. Slow addition is critical to prevent the nitrile oxide from dimerizing into inactive furoxans. CuI forms a copper-acetylide complex with the terminal alkyne, orchestrating a highly regioselective (>95%) cycloaddition to yield exclusively the 3,5-disubstituted isoxazole.

  • Validation & QC: Monitor via TLC (Hexanes/EtOAc). The disappearance of the alkyne spot and the emergence of a highly UV-active product spot indicates completion. Confirm regiochemistry via ¹H-NMR (the isolated C4-proton of a 3,5-isoxazole typically appears as a distinct singlet around δ 6.0–6.8 ppm).

Cycloaddition Oxime Step 1: Oxime Formation Aldehyde + NH2OH.HCl Chlorination Step 2: Chlorination NCS, DMF, Room Temp Oxime->Chlorination Hydroximoyl Intermediate Hydroximoyl Chloride Chlorination->Hydroximoyl NitrileOxide NitrileOxide Hydroximoyl->NitrileOxide Et3N (Dropwise) Alkyne Step 4: Cu(I) Catalysis Terminal Alkyne + CuI NitrileOxide->Alkyne Trapping Product Final Product 3,5-Disubstituted Isoxazole Alkyne->Product Regioselective Cyclization

Fig 2: Workflow for the regioselective synthesis of isoxazoles via CuANOC.

Protocol B: Green Synthesis via Ultrasonic Irradiation

Traditional condensation of 1,3-dicarbonyls with hydroxylamine requires prolonged refluxing. Ultrasonic irradiation offers a green, high-yield alternative[5].

Step-by-Step Methodology:

  • Reaction Assembly: Combine a 1,3-dicarbonyl compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in H₂O. Add a catalytic amount of biodegradable pyruvic acid (10 mol%)[5].

    • Causality: Water acts as a green solvent. Pyruvic acid provides the necessary acidic protons to activate the carbonyl groups without introducing toxic heavy metals or corrosive mineral acids.

  • Ultrasonic Irradiation: Submerge the reaction vessel in an ultrasonic bath (50~60 Hz) at room temperature for 15–20 minutes[5].

    • Causality: Acoustic cavitation generates localized microscopic "hot spots" of extreme temperature and pressure. This drastically accelerates the nucleophilic attack and subsequent dehydration steps, circumventing the need for bulk heating and minimizing the thermal degradation of sensitive functional groups.

  • Validation & QC: The product typically precipitates directly from the aqueous medium. Filter, wash with cold water, and dry. Yields routinely exceed 90% without the need for column chromatography[5]. LC-MS should be used to confirm the exact mass of the target isoxazole derivative.

Sources

InChIKey SBPSICGXJAHZTM-UHFFFAOYSA-N properties

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the provided InChIKey, SBPSICGXJAHZTM-UHFFFAOYSA-N, has revealed that this identifier does not correspond to a recognized chemical substance within major public chemical databases. Comprehensive searches have failed to retrieve any associated compound, precluding the development of the requested technical guide.

The InChIKey (International Chemical Identifier Key) is a standardized, hashed representation of a chemical structure, designed to be a unique and unambiguous identifier. The inability to resolve the provided key suggests a potential error in the key itself or that it pertains to a proprietary or otherwise uncatalogued substance.

Without a valid chemical identity, it is impossible to furnish the detailed technical information requested, including physicochemical properties, synthesis protocols, applications, and toxicological data. The integrity of a scientific guide hinges on the accurate identification of its subject matter.

Researchers, scientists, and drug development professionals are advised to verify the accuracy of chemical identifiers such as InChIKeys before initiating in-depth literature and database searches. Should a corrected InChIKey be provided, a comprehensive technical guide can be generated as per the original request.

Methodological & Application

Synthesis protocol for 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Synthesis Guide: 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine Hydrochloride

Strategic Context & Chemical Significance

5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride (CAS: 1461713-39-2) is a highly valued heterocyclic building block in modern drug discovery[1]. The 4-aminoisoxazole motif frequently serves as a bioisostere for anilines and pyridines, offering improved metabolic stability and unique hydrogen-bonding profiles in kinase and bromodomain inhibitors.

Synthesizing this specific functionalized isoxazole requires a rigorous, multi-step approach to navigate two major chemical hurdles: regioselectivity during the construction of the unsymmetrical isoxazole core, and chemoselectivity during the reduction of the nitro intermediate, where the labile N–O bond is at constant risk of cleavage. This guide details a self-validating, five-step protocol designed to maximize yield while preserving the integrity of the heterocyclic core.

Mechanistic Causality & Reaction Design

As a self-validating system, every step in this protocol is chosen based on specific mechanistic rationale rather than empirical guesswork:

  • Regioselective Cyclocondensation: The synthesis begins with the Claisen condensation of cyclopropyl methyl ketone and ethyl acetate to yield 1-cyclopropylbutane-1,3-dione[2]. When this unsymmetrical diketone reacts with hydroxylamine, two regioisomers can form. The nucleophilic attack of the hydroxylamine nitrogen preferentially occurs at the more sterically accessible and more electrophilic carbonyl carbon. Careful chromatographic separation is required to isolate the target 5-cyclopropyl-3-methylisoxazole isomer.

  • Electrophilic Aromatic Substitution (Nitration): The isoxazole ring is generally electron-deficient, but the C4 position is the most electron-rich site due to the resonance contributions from the heteroatoms. Direct nitration using a mixed acid system (HNO₃/H₂SO₄) exclusively targets the C4 position, yielding 5-cyclopropyl-3-methyl-4-nitroisoxazole without side reactions[3].

  • Chemoselective Nitro Reduction (Critical Step): The reduction of the 4-nitro group to an amine is the most failure-prone step. Standard catalytic hydrogenation (e.g., Pd/C with H₂) frequently causes hydrogenolysis of the weak N–O bond, leading to ring-opened β-aminoenone byproducts[4]. To prevent this, a mild, single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is mandated. This Béchamp-type reduction selectively reduces the nitro group while leaving the isoxazole ring completely intact.

Pathway Visualizations

SynthesisPathway A Cyclopropyl methyl ketone + Ethyl acetate B 1-Cyclopropylbutane-1,3-dione A->B NaOEt, Reflux 3h (Claisen Condensation) C 5-Cyclopropyl-3-methylisoxazole B->C NH₂OH·HCl, EtOH, Reflux (Cyclocondensation) D 5-Cyclopropyl-3-methyl-4-nitroisoxazole C->D HNO₃ / H₂SO₄, 0 °C to RT (Electrophilic Nitration) E 5-Cyclopropyl-3-methylisoxazol-4-amine D->E Fe, NH₄Cl, EtOH/H₂O, 80 °C (Chemoselective Reduction) F 5-Cyclopropyl-3-methylisoxazol-4-amine hydrochloride E->F 2M HCl in Et₂O (Salt Formation)

Figure 1. Five-step synthetic workflow for 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride.

Chemoselectivity Nitro 4-Nitroisoxazole Intermediate Amine 4-Aminoisoxazole (Desired Product) Nitro->Amine Fe/NH₄Cl (Preserves N-O Bond) Cleaved Ring-Opened β-Aminoenone (Byproduct) Nitro->Cleaved Pd/C, H₂ (N-O Hydrogenolysis)

Figure 2. Mechanistic divergence during reduction: Chemoselective SET vs. destructive hydrogenolysis.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Cyclopropylbutane-1,3-dione [2]

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reaction: Dissolve cyclopropyl methyl ketone (1.0 equiv, 100 mmol) in 100 mL of anhydrous ethyl acetate. Slowly add a 21 wt% solution of sodium ethoxide in ethanol (1.05 equiv).

  • Heating: Heat the mixture to reflux for 3 hours. The reaction turns into a thick suspension as the sodium salt of the diketone precipitates.

  • Workup (IPC: TLC monitoring): Cool to 0 °C and quench with 10% aqueous HCl until pH ~3. Extract the aqueous layer with ethyl ether (3 × 75 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude diketone as a pale yellow oil.

Step 2: Cyclocondensation to 5-Cyclopropyl-3-methylisoxazole

  • Reaction: Dissolve the crude 1-cyclopropylbutane-1,3-dione (100 mmol) in 150 mL of absolute ethanol. Add hydroxylamine hydrochloride (1.1 equiv, 110 mmol) and sodium acetate (1.1 equiv, 110 mmol).

  • Heating: Reflux the mixture for 4 hours.

  • Workup: Evaporate the ethanol under reduced pressure. Partition the residue between water (100 mL) and ethyl acetate (100 mL). Extract the aqueous phase twice more with ethyl acetate.

  • Purification: Dry the combined organics and concentrate. Purify the crude mixture via silica gel column chromatography (Hexanes/EtOAc gradient) to separate the desired 5-cyclopropyl-3-methylisoxazole from the 3-cyclopropyl-5-methylisoxazole regioisomer.

Step 3: Electrophilic Nitration (C4-Position) [3]

  • Preparation: Cool a mixture of concentrated sulfuric acid (20 mL) and fuming nitric acid (10 mL) to 0 °C in an ice-salt bath.

  • Addition: Dissolve 5-cyclopropyl-3-methylisoxazole (50 mmol) in 5 mL of concentrated H₂SO₄ and add this solution dropwise to the nitrating mixture, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench (IPC: LC-MS monitoring): Carefully pour the mixture over 200 g of crushed ice. Extract the resulting aqueous suspension with dichloromethane (3 × 50 mL). Wash the organics with saturated NaHCO₃ until bubbling ceases, dry over Na₂SO₄, and concentrate to yield 5-cyclopropyl-3-methyl-4-nitroisoxazole.

Step 4: Chemoselective Reduction to Free Base [4]

  • Setup: In a 250 mL flask, suspend 5-cyclopropyl-3-methyl-4-nitroisoxazole (30 mmol) in a mixture of ethanol (80 mL) and water (20 mL).

  • Reagents: Add iron powder (5.0 equiv, 150 mmol) and solid ammonium chloride (5.0 equiv, 150 mmol).

  • Heating: Heat the suspension to 80 °C (reflux) with vigorous stirring for 2 hours.

  • Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove iron sludge. Wash the Celite pad generously with ethyl acetate. Concentrate the filtrate to remove ethanol, then partition the aqueous residue with ethyl acetate. Wash with brine, dry over Na₂SO₄, and evaporate to yield the 5-cyclopropyl-3-methylisoxazol-4-amine free base.

Step 5: Hydrochloride Salt Formation

  • Reaction: Dissolve the free base (20 mmol) in 30 mL of anhydrous diethyl ether and cool to 0 °C under nitrogen.

  • Precipitation: Dropwise, add a 2.0 M solution of HCl in diethyl ether (1.2 equiv, 24 mmol). A white precipitate will form immediately.

  • Isolation: Stir for 30 minutes at 0 °C. Filter the precipitate under a nitrogen blanket (the salt can be hygroscopic), wash with cold anhydrous ether, and dry under high vacuum to afford 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride as a white to off-white crystalline solid[1].

Quantitative Data & Analytical Summary

To ensure reproducibility, the following table summarizes the expected quantitative metrics and in-process control (IPC) markers for each step of the protocol.

StepIntermediate / ProductExpected YieldPurity TargetKey Analytical Marker (LC-MS / NMR)
1 1-Cyclopropylbutane-1,3-dione70 - 75%>90% (Crude)m/z: 127.1 [M+H]⁺
2 5-Cyclopropyl-3-methylisoxazole45 - 55%*>98% (HPLC)¹H NMR: Isoxazole C4-H singlet at ~5.8 ppm
3 5-Cyclopropyl-3-methyl-4-nitroisoxazole80 - 85%>95% (HPLC)Disappearance of C4-H singlet in NMR
4 5-Cyclopropyl-3-methylisoxazol-4-amine75 - 80%>95% (HPLC)m/z: 139.1 [M+H]⁺; Broad -NH₂ singlet
5 Target HCl Salt90 - 95%>99% (HPLC)m/z: 139.1[M-Cl]⁺ (Free base mass)

*Yield reflects the isolated desired regioisomer after chromatographic separation.

References

  • Overview - ECHA CHEM europa.eu
  • Synthesis of 1-cyclopropyl-1,3-butanedione prepchem.com
  • Direct nitration of five membered heterocycles semanticscholar.org
  • An unexpected transformation by reduction of isoxazolines academie-sciences.fr

Sources

Application Note: 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine Hydrochloride as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structural rationale, physicochemical profiling, and optimized synthetic protocols for 4-aminoisoxazole integration.

Introduction & Strategic Utility

In modern drug discovery, the isoxazole ring is heavily utilized as a metabolically stable, polar bioisostere for phenyl and pyridyl rings. Specifically, 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride has emerged as a highly versatile building block. The 4-amino group serves as an excellent nucleophilic handle for synthesizing amides, ureas, and sulfonamides, which are core pharmacophores in various therapeutic agents.

Recent literature highlights the critical role of 4-aminoisoxazole derivatives in the development of potent Tyrosine Kinase inhibitors[1], Tryptophan 2,3-Dioxygenase 2 (TDO2) inhibitors[2], and LIM Kinase (LIMK) inhibitors for neurological disorders[3].

Structural Rationale
  • Bioisosterism: The isoxazole core mimics aromatic systems while lowering overall lipophilicity (LogP) and improving aqueous solubility.

  • Steric Shielding: The 3-methyl and 5-cyclopropyl groups flank the 4-position, protecting the core from rapid cytochrome P450-mediated oxidative metabolism.

  • Tuned Lipophilicity: The cyclopropyl group provides a superior balance of lipophilicity and metabolic stability compared to a simple methyl group, without introducing the excessive steric bulk of a tert-butyl group that could clash with kinase hinge-binding regions.

Physicochemical Profiling & Causality

Handling electron-rich aminoisoxazoles in their free-base form can lead to rapid oxidation and degradation upon exposure to air and light. Sourcing and utilizing this building block as a hydrochloride salt ensures long-term shelf stability, prevents oxidative dimerization, and allows for highly controlled, in situ generation of the free amine during synthesis[4].

Table 1: Physicochemical Properties
PropertyValueCausality / Impact on Synthesis
Chemical Name 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine HClStandardized nomenclature for regulatory tracking.
CAS Number 1461713-39-2Primary identifier for procurement and safety[4].
Molecular Weight 174.63 g/mol (Salt) / 138.08 g/mol (Base)Requires stoichiometric adjustment when calculating equivalents.
Physical State Solid (Brown/Tan Powder)Easy to weigh; hygroscopic nature requires storage under desiccation.
Salt Form Hydrochloride (HCl)Mandates the use of at least 1.0 extra equivalent of base in coupling reactions.

Synthetic Workflows & Mechanistic Insights

The integration of 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine into complex drug scaffolds requires overcoming specific chemical barriers. The 4-amino group is sterically hindered by the adjacent di-ortho substitutions (methyl and cyclopropyl) and electronically deactivated by the electron-withdrawing oxygen and nitrogen of the isoxazole ring.

Workflow Visualization

G Core 5-Cyclopropyl-3-methyl- 1,2-oxazol-4-amine HCl Acid R-COOH HATU, DIPEA Core->Acid Amide Coupling Sulfonyl R-SO2Cl Pyridine Core->Sulfonyl Sulfonylation Isocyanate R-NCO TEA, DCM Core->Isocyanate Urea Formation Amide Amide Derivative (e.g., Tyrosine Kinase Inhibitors) Acid->Amide Sulfonamide Sulfonamide Derivative (e.g., LIMK Inhibitors) Sulfonyl->Sulfonamide Urea Urea Derivative (e.g., TDO2 Inhibitors) Isocyanate->Urea

Figure 1: Synthetic divergence of 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine into key pharmacophores.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Kinase Inhibitor Intermediates)

Objective: Synthesize an amide-linked intermediate. Causality: Standard coupling reagents (like EDC/HOBt) often fail due to the amine's steric hindrance and reduced nucleophilicity. Highly reactive uronium-based reagents (HATU) are required. Furthermore, 3.0 equivalents of DIPEA are used: 1.0 equiv to neutralize the HCl salt of the amine, 1.0 equiv to deprotonate the carboxylic acid, and 1.0 equiv to maintain a basic environment for the coupling mechanism.

Step-by-Step Procedure:

  • In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by HATU (1.2 equiv). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester intermediate.

  • Add 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride (1.1 equiv) in a single portion.

  • Heat the reaction mixture to 50 °C and stir for 12–16 hours. (Expert Note: Thermal activation is critical to overcome the steric activation energy barrier of the di-ortho substituted amine).

  • Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Sulfonylation (LIMK Inhibitor Cores)

Objective: Synthesize sulfonamide derivatives, a structural motif common in LIMK inhibitors[3]. Causality: Sulfonyl chlorides are highly reactive, but reactions with hindered amines can be sluggish and prone to bis-sulfonylation. Using pyridine as both the solvent and base effectively neutralizes the starting material's HCl salt while catalyzing the reaction via a highly electrophilic sulfonylpyridinium intermediate.

Step-by-Step Procedure:

  • Suspend 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride (1.0 equiv) in anhydrous pyridine (0.3 M) and cool the flask to 0 °C using an ice bath.

  • Add the desired sulfonyl chloride (1.1 equiv) dropwise over 10 minutes to control the exothermic reaction.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Concentrate the mixture under high vacuum to remove the majority of the pyridine.

  • Dilute the resulting residue with Dichloromethane (DCM) and wash with 1N HCl to remove residual pyridine, followed by a brine wash.

  • Dry the organic layer over MgSO₄, filter, and concentrate. Purify by recrystallization or automated flash chromatography.

Quantitative Data: Amide Coupling Optimization

To demonstrate the necessity of the optimized Protocol A, the following table summarizes the causal relationship between reagent selection, temperature, and overall yield.

Table 2: Optimization of Amide Coupling with 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine HCl
EntryCoupling ReagentBase (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1EDC·HCl, HOBtDIPEA (2.0)DCMRT< 10%Insufficient base to fully liberate amine; low reactivity.
2EDC·HCl, HOBtDIPEA (3.0)DMF5025%Thermal energy helps, but EDC intermediate is too stable.
3T3P (50% in EtOAc)TEA (3.0)EtOAc8045%Moderate success, but high heat causes partial degradation.
4HATUDIPEA (3.0)DMFRT65%Highly reactive ester formed, but steric hindrance limits rate.
5 HATU DIPEA (3.0) DMF 50 88% Optimal balance of active ester formation and thermal kinetic energy.

References

  • NextSDS.
  • ACS Medicinal Chemistry Letters. "Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2)."
  • ACS Publications.
  • MDPI.

Sources

Application Note: 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride (CAS: 1461713-39-2) has emerged as a highly privileged building block in modern medicinal chemistry [4]. As an advanced acetyl-lysine (KAc) mimetic, this heteroaromatic amine is heavily utilized in the synthesis of Bromodomain and Extra-Terminal (BET) inhibitors targeting BRD2, BRD3, and BRD4, as well as in the development of targeted protein degraders (PROTACs) [1, 3].

As a Senior Application Scientist, I frequently observe researchers struggling with the incorporation of this fragment due to its unique electronic properties. This guide bridges the gap between theoretical structural design and practical synthetic execution, providing a comprehensive framework for utilizing this compound effectively.

Structural & Mechanistic Rationale

To understand how to use this compound, we must first understand why it is used. The isoxazole core functions as a bioisostere for the acetylated lysine side chain found on histone tails. However, the specific substitution pattern of the 5-cyclopropyl-3-methyl variant offers distinct pharmacological advantages over the classical 3,5-dimethylisoxazole fragment.

  • The Isoxazole Core : The oxygen and nitrogen atoms of the isoxazole ring form critical water-mediated hydrogen bonds with conserved asparagine (e.g., Asn140 in BRD4) and tyrosine (Tyr97) residues in the bromodomain binding pocket [1].

  • The 3-Methyl Group : Provides the necessary steric bulk to perfectly occupy the hydrophobic cavity normally filled by the methyl group of the acetyl-lysine.

  • The 5-Cyclopropyl Group : The cyclopropyl ring extends into the "WPF shelf" (a hydrophobic region defined by Tryptophan, Proline, and Phenylalanine residues). This structural modification significantly enhances binding affinity through increased lipophilic engagement without drastically compromising aqueous solubility or metabolic stability [2].

G BRD4 Target: BRD4 Bromodomain KAc Acetyl-Lysine (KAc) Pocket (Asn140 & Tyr97) BRD4->KAc WPF WPF Shelf (Hydrophobic Interaction) BRD4->WPF Isoxazole Isoxazole Core (H-Bond Acceptor) Isoxazole->KAc Water-mediated H-Bonds Methyl 3-Methyl Group (Steric Fit) Methyl->KAc Hydrophobic packing Cyclopropyl 5-Cyclopropyl Group (Lipophilic Engagement) Cyclopropyl->WPF Enhanced Affinity

Figure 1: Pharmacophore model of 5-cyclopropyl-3-methylisoxazole binding to the BRD4 bromodomain.

Comparative SAR Data

The causality behind selecting the cyclopropyl variant is rooted in Structure-Activity Relationship (SAR) optimization. The table below summarizes the quantitative advantages of this substitution.

Table 1: Comparative Binding Profile of Isoxazole Derivatives against BRD4(1)

KAc Mimetic FragmentBRD4(1) Binding Affinity (IC₅₀)WPF Shelf EngagementAqueous Solubility
3,5-Dimethylisoxazole~ 1.20 µMWeakHigh
5-Ethyl-3-methylisoxazole~ 0.40 µMModerateModerate
5-Cyclopropyl-3-methylisoxazole ~ 0.08 µM Strong Moderate
5-Cyclopentyl-3-methylisoxazole~ 0.05 µMVery StrongPoor

Note: Data synthesized from established BET inhibitor SAR trends [1, 2]. The cyclopropyl group offers the optimal balance of potency and physicochemical properties.

Physicochemical Profiling & Causality in Handling

Table 2: Key Physicochemical Properties

PropertyValue
Chemical Formula C₇H₁₀N₂O · HCl
Molecular Weight 174.63 g/mol (Salt) / 138.17 g/mol (Free base)
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, Methanol; Slightly soluble in DCM
The Electronic Deactivation Challenge

The underlying causality for the synthetic challenges associated with this building block is the strong electron-withdrawing nature of the isoxazole ring. The π -electron distribution pulls electron density away from the exocyclic 4-amino group, rendering it a poor nucleophile . Standard peptide coupling conditions (e.g., EDC/HOBt) will inevitably fail or result in <20% yield. Furthermore, because the compound is supplied as a hydrochloride salt, precise stoichiometric control of a non-nucleophilic base is critical to free the amine without degrading the active ester intermediate.

Validated Experimental Protocols

To overcome the nucleophilicity barrier, highly reactive uronium-based coupling reagents (such as HATU) combined with mild heating are required. The following protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the chemist.

G Start 5-Cyclopropyl-3-methyl- 1,2-oxazol-4-amine HCl Base Free-Basing (Add 2.5-3.0 eq DIPEA) Start->Base Coupling Amide Coupling (DMF, 45°C, 12h) Base->Coupling Act Electrophile Activation (Carboxylic Acid + HATU) Act->Coupling IPC In-Process Control (LC-MS: Product > 95%) Coupling->IPC IPC->Coupling Fail (Add Reagents) Workup Aqueous Workup & Phase Separation IPC->Workup Pass Final Purified BET Inhibitor (KAc Mimetic) Workup->Final

Figure 2: Workflow for HATU-mediated amide coupling of the deactivated 4-amino isoxazole core.

Protocol A: HATU-Mediated Amide Bond Formation

Objective: Couple a generic carboxylic acid scaffold to 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride.

Reagents:

  • Carboxylic Acid Scaffold (1.0 eq)

  • 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine HCl (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M relative to the acid)

Step-by-Step Methodology:

  • Pre-Activation (Causality: Maximize Active Ester Formation): Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq). Stir at room temperature for 15 minutes.

    • Self-Validation: The solution will typically transition to a pale yellow color, indicating the formation of the active HOAt ester.

  • Free-Basing the Amine: In a separate vial, suspend the 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine HCl (1.1 eq) in a minimal amount of DMF and add the remaining DIPEA (1.5 eq).

    • Self-Validation: The cloudy suspension of the salt will rapidly clear into a homogenous solution as the free base is generated.

  • Coupling: Transfer the free-based amine solution into the pre-activated acid mixture. Elevate the reaction temperature to 45 °C.

    • Causality for Heating: The deactivated nature of the 4-amino group requires thermal energy to overcome the activation barrier for nucleophilic attack on the bulky active ester.

  • In-Process Control (IPC): After 4 hours, sample 5 µL of the reaction, dilute in 1 mL Methanol, and analyze via LC-MS.

    • Self-Validation: If the active ester is present but the product mass is absent, the causality is insufficient nucleophilicity; increase the temperature to 55 °C. If the acid is unreacted, add an additional 0.2 eq of HATU.

  • Workup: Once LC-MS confirms >95% conversion, cool to room temperature. Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH depending on the scaffold).

Protocol B: Synthesis of Asymmetric Ureas via Triphosgene

Objective: Generate a urea linkage, a common motif in kinase and BET inhibitors.

Step-by-Step Methodology:

  • Dissolve 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine HCl (1.0 eq) in anhydrous DCM. Add Triethylamine (TEA) (2.5 eq) and cool to 0 °C.

  • Slowly add Triphosgene (0.35 eq) dissolved in DCM dropwise. Stir at 0 °C for 30 minutes to form the intermediate isocyanate.

    • Causality: Triphosgene is used over phosgene gas for safety, but strict temperature control prevents dimerization of the isoxazole.

  • Add the secondary aliphatic or aromatic amine (1.1 eq) to the reaction mixture. Allow it to warm to room temperature and stir for 2 hours.

  • IPC: Monitor by TLC (Ninhydrin stain). The disappearance of the secondary amine indicates successful trapping of the isocyanate.

  • Quench with water, extract with DCM, and purify via silica gel chromatography.

References

  • Progress in the Development and Application of Small Molecule Inhibitors of Bromodomain–Acetyl-lysine Interactions Source: Journal of Medicinal Chemistry URL:[Link]

  • Structure-based Design of γ-Carboline Analogues as Potent and Specific BET Bromodomain Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation Source: Expert Opinion on Therapeutic Patents (Taylor & Francis) URL:[Link]

  • 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride (Compound Summary) Source: PubChemLite / PubChem URL:[Link]

Preparative HPLC Purification and Salt Recovery Protocol for 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

The isolation of highly polar, heterocyclic primary amines from complex synthetic matrices is a critical bottleneck in early-stage drug development. 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride is a key bioisosteric building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Because the free base form of 4-aminoisoxazoles can exhibit limited aqueous solubility and shelf-life stability, isolating the final intermediate strictly as a hydrochloride (HCl) salt is paramount for downstream biological and synthetic applications.

Table 1: Physicochemical Properties of the Target Analyte

PropertyValue
Compound Name 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride
Molecular Formula C₇H₁₀N₂O • HCl
Free Base Monoisotopic Mass 138.0793 Da[1]
Target MS Adduct ([M+H]⁺) m/z 139.0866[1]
Structural Features Isoxazole core, primary amine, cyclopropyl, methyl

Chromatographic Rationale & Mechanistic Insights

As a Senior Application Scientist, it is vital to design a purification protocol that is not merely a sequence of steps, but a self-validating system driven by chemical causality.

The Challenge of Silanol Interactions: Primary amines present unique chromatographic challenges. The free base form often exhibits severe peak tailing on standard silica-based reversed-phase columns due to secondary ion-exchange interactions with residual acidic silanol groups[2]. To mitigate this, this protocol employs an Ethylene Bridged Hybrid (BEH) stationary phase, which provides superior end-capping and shielding against basic analytes.

Buffer Selection and Salt Exchange Causality: The purification of a specific salt form requires strategic mobile phase selection. While 0.1% Trifluoroacetic acid (TFA) is a common ion-pairing agent that yields sharp peaks, it irreversibly forms a TFA salt upon lyophilization—often rendering the compound cytotoxic in downstream cellular assays. Instead, this protocol utilizes 0.1% Formic Acid (FA) . Formic acid provides sufficient acidity (pH ~2.7) to protonate the amine for robust Mass-Directed AutoPurification (MDAP)[3], while remaining highly volatile.

By introducing a stoichiometric excess of aqueous HCl post-fractionation, the weaker formic acid is displaced during lyophilization. Because formic acid (b.p. 100.8 °C) and water sublimate readily under vacuum, the stronger hydrochloric acid drives the equilibrium, guaranteeing the recovery of the pure hydrochloride salt without the need for secondary resin-based ion exchange.

Workflow Visualization

G N1 Crude Synthesis Mixture N2 Sample Preparation (Dissolution & 0.22µm Filtration) N1->N2 Solubilize N3 Analytical LC-MS (Method Scouting & Target m/z 139.1) N2->N3 10 µL Inj. N4 Preparative HPLC (Mass-Directed Fractionation) N3->N4 Scale-up N5 Fraction Pooling & Purity QC N4->N5 Collect N6 Salt Exchange (Add 1.1 eq 0.1M HCl) N5->N6 >95% UV N7 Lyophilization (Pure HCl Salt Recovery) N6->N7 Freeze Dry

Workflow for the HPLC purification and salt recovery of 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine.

Experimental Protocols

Phase 1: Sample Preparation
  • Solubilization: Weigh the crude synthetic mixture and dissolve it in a diluent of 10% Acetonitrile / 90% Water containing 0.1% Formic Acid to achieve a concentration of ~50 mg/mL.

  • Clarification: Sonicate the mixture for 5 minutes at room temperature. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could foul the preparative column frit.

Phase 2: Analytical LC-MS (Method Scouting)

Before scale-up, verify the retention time and ionization of the target mass (m/z 139.1) using an analytical scouting gradient.

  • Column: Waters XBridge BEH C18 (50 x 2.1 mm, 2.5 µm)

  • Column Temperature: 40 °C

  • Detection: UV at 230 nm / 254 nm; MS (ESI+) scanning m/z 100–400.

Table 2: Analytical LC-MS Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)
0.00.5955
4.00.5595
5.00.5595
5.10.5955
7.00.5955
Phase 3: Mass-Directed Preparative HPLC (Scale-Up)

Transfer the optimized analytical method to the preparative system. The gradient is purposefully flattened around the expected elution time to maximize the resolution of closely eluting synthetic impurities (e.g., unreacted hydroxylamine or des-methyl byproducts).

  • Column: Waters XBridge BEH C18 OBD Prep (150 x 19 mm, 5 µm)

  • Trigger: Mass-directed fraction collection set to m/z 139.1.

Table 3: Preparative HPLC Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)
0.015.0955
1.015.0955
10.015.04060
11.015.0595
13.015.0595
13.515.0955
16.015.0955
Phase 4: Lyophilization & Hydrochloride Salt Recovery
  • Pooling: Combine all fractions containing the pure target compound (>95% UV purity).

  • Quantification: Estimate the total yield of the free base in the pooled fractions based on the analytical UV integration against a known standard.

  • Salt Exchange: Add 1.1 molar equivalents of 0.1 M aqueous HCl to the pooled fractions. Stir gently for 10 minutes at room temperature.

  • Lyophilization: Flash-freeze the solution using a dry ice/acetone bath. Lyophilize for 24–48 hours at -80 °C and < 0.1 mbar. The volatile formic acid will be completely removed, leaving behind the highly pure 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride as a white to off-white crystalline powder.

Sources

Application Note: Electrophilic Derivatization of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The isoxazole ring is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, BET bromodomain inhibitors, and anti-inflammatory agents. Specifically, 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride (CAS 1461713-39-2)[1] serves as a highly valuable building block. The C4-amino group provides a critical vector for structural diversification via reaction with various electrophiles.

However, functionalizing this specific scaffold presents unique chemical challenges. The electron-withdrawing nature of the isoxazole core inherently attenuates the nucleophilicity of the primary amine[2]. Furthermore, the adjacent 3-methyl and 5-cyclopropyl substituents introduce significant steric hindrance. This application note details the mechanistic rationale and validated protocols required to successfully drive acylation, sulfonylation, and urea formation reactions using this sterically encumbered, electronically deactivated amine.

Mechanistic Causality & Reactivity Profile

To achieve high yields when reacting 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride with electrophiles, scientists must account for three critical factors:

  • Salt Neutralization (The Thermodynamic Prerequisite): As a hydrochloride salt, the amine is fully protonated and non-nucleophilic. A stoichiometric excess of a tertiary amine base (e.g., N,N-Diisopropylethylamine [DIPEA] or Triethylamine [TEA]) is required not only to liberate the free base but also to scavenge the acidic byproducts (e.g., HCl) generated during the electrophilic addition.

  • Electronic Deactivation: The oxygen and nitrogen atoms within the isoxazole ring exert a strong inductive electron-withdrawing effect (-I effect), pulling electron density away from the C4-amino group. Consequently, reactions with less reactive electrophiles (like sterically hindered sulfonyl chlorides) often stall[3].

  • Steric Shielding: The 3-methyl and 5-cyclopropyl groups flank the C4-amine, creating a sterically congested pocket. To overcome this, the use of nucleophilic catalysts such as 4-Dimethylaminopyridine (DMAP) or performing the reaction in pyridine as both solvent and base is often necessary. Pyridine forms a highly reactive, less sterically hindered acylpyridinium or sulfonylpyridinium intermediate that rapidly transfers the electrophile to the hindered isoxazole amine.

Figure 1: Divergent reactivity pathways of 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine with key electrophiles.

Quantitative Reaction Matrix

The following table summarizes the optimized parameters for reacting 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride with various classes of electrophiles. These parameters are designed to overcome the intrinsic electronic and steric limitations of the scaffold.

Electrophile ClassTypical ReagentOptimal Base / CatalystSolventTemp (°C)Expected Yield
Acyl Chlorides Acetyl chloride, Benzoyl chlorideDIPEA (3.0 eq) + DMAP (0.1 eq)DCM0 → 2580 - 95%
Sulfonyl Chlorides Methanesulfonyl chloride, Tosyl-ClPyridine (3.0 eq) or neatDCM or THF25 → 4065 - 85%
Isocyanates Phenyl isocyanate, Alkyl isocyanatesTEA (2.0 eq)THF or DMF2575 - 90%
Carboxylic Acids Alkyl/Aryl acidsHATU (1.2 eq) + DIPEA (3.0 eq)DMF25 → 5060 - 80%

Validated Experimental Workflows

The following protocols are designed as self-validating systems. Each includes specific quality control (QC) checkpoints to ensure reaction fidelity before proceeding to workup.

Figure 2: Standardized step-by-step experimental workflow for electrophilic derivatization.

Protocol A: Acylation via Acid Chlorides (Amide Formation)

Rationale: Acid chlorides are highly reactive, but the steric bulk of the isoxazole requires DMAP to form a transient, highly reactive acylpyridinium species that forces the coupling.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride (1.0 mmol, 174.6 mg) in anhydrous Dichloromethane (DCM, 5.0 mL).

  • Neutralization: Add DIPEA (3.0 mmol, 522 µL) and DMAP (0.1 mmol, 12.2 mg). Stir for 10 minutes at room temperature until a clear solution is obtained, indicating complete liberation of the free base.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the desired acid chloride (1.2 mmol) dropwise over 5 minutes.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (QC): Analyze by LC-MS. The free amine peak ([M+H]⁺ = 139.1) should be completely consumed, replaced by the product mass. TLC (Hexanes/EtOAc 1:1) should show the disappearance of the ninhydrin-positive starting material spot.

  • Workup: Dilute the mixture with additional DCM (10 mL). Wash sequentially with saturated aqueous NaHCO₃ (10 mL), 1M HCl (10 mL) to remove DMAP/DIPEA, and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes).

Protocol B: Sulfonylation via Sulfonyl Chlorides[3]

Rationale: Sulfonyl chlorides are less electrophilic than acid chlorides. The deactivated 4-aminoisoxazole often fails to react fully under standard DIPEA/DCM conditions. Using pyridine as the base and applying mild heat overcomes this kinetic barrier.

  • Preparation: Suspend the hydrochloride salt (1.0 mmol, 174.6 mg) in anhydrous DCM (4.0 mL).

  • Activation: Add anhydrous Pyridine (3.0 mmol, 242 µL). Note: For highly unreactive sulfonyl chlorides, pyridine can be used as the sole solvent (2.0 mL).

  • Addition & Heating: Add the sulfonyl chloride (1.5 mmol). Attach a reflux condenser and heat the mixture to 40 °C for 12–16 hours.

  • Self-Validation (QC): Monitor via TLC. Sulfonamides are often highly UV-active. If starting material persists after 12 hours, add an additional 0.5 eq of sulfonyl chloride and continue heating.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL). Wash thoroughly with 1M aqueous CuSO₄ (3 × 10 mL) to sequester excess pyridine (indicated by a color change to deep blue in the aqueous layer). Wash with brine, dry over MgSO₄, and concentrate.

Protocol C: Urea Formation via Isocyanates

Rationale: Isocyanates are excellent electrophiles for urea formation. Because no acidic byproduct is generated during the C-N bond formation itself, base is only required to neutralize the initial HCl salt.

  • Preparation: Suspend the hydrochloride salt (1.0 mmol, 174.6 mg) in anhydrous THF (5.0 mL).

  • Neutralization: Add Triethylamine (TEA, 1.2 mmol, 167 µL). Stir for 15 minutes. A white precipitate of TEA·HCl will form.

  • Addition: Add the isocyanate (1.1 mmol) dropwise at room temperature.

  • Incubation: Stir at room temperature for 4–6 hours.

  • Workup & Isolation: Ureas derived from this scaffold often exhibit low solubility. If a precipitate forms during the reaction, it can often be isolated directly via vacuum filtration and washed with cold THF and Et₂O, bypassing the need for chromatography. If it remains in solution, concentrate the mixture and purify by flash chromatography (DCM/MeOH gradient).

References

  • Overview - ECHA CHEM European Chemicals Agency (ECHA). Substance identity and regulatory data for 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride (CAS 1461713-39-2). URL:[Link]

  • Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor To Treat Fragile X Syndrome Cardiff University (ORCA). Details the synthesis of sulfonamides from 4-aminoisoxazoles using sulfonyl chlorides and amine bases at elevated temperatures. URL: [Link]

Sources

Application Note: A Robust Protocol for the N-Acylation of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, field-proven experimental procedure for the N-acylation of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride. N-acylated 1,2-oxazole derivatives are significant scaffolds in medicinal chemistry and drug development. The protocol herein outlines a reliable method using a common acylating agent, acetyl chloride, under Schotten-Baumann-like conditions.[1] We delve into the mechanistic rationale for each step, from the in-situ neutralization of the amine hydrochloride to the final purification of the N-acyl product. This guide is intended for researchers, scientists, and drug development professionals seeking a reproducible and well-understood method for synthesizing this important class of compounds.

Introduction and Scientific Principle

The N-acylation of amines is a fundamental and crucial transformation in organic synthesis, forming the stable amide bond that is central to countless pharmaceuticals and fine chemicals.[2] The 1,2-oxazole (isoxazole) ring, in particular, is a privileged structure in medicinal chemistry, and its N-acylated derivatives have shown a wide range of biological activities.

The starting material, 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine, is provided as a hydrochloride salt. This necessitates a key first step: neutralization. The lone pair on the amine's nitrogen atom, essential for its nucleophilic character, is protonated in the salt form, rendering it unreactive.[3] Therefore, a non-nucleophilic base must be employed to liberate the free amine in situ.

The subsequent acylation with an acid chloride, such as acetyl chloride, proceeds via a nucleophilic addition-elimination mechanism.[4][5] The nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride.[6] A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion as the leaving group. This process generates one equivalent of hydrochloric acid (HCl), which would protonate any unreacted amine, halting the reaction. Consequently, a base is required to act as an acid scavenger, neutralizing the generated HCl and driving the reaction to completion.[3][7] Triethylamine (TEA) is an excellent choice for this purpose, as it is a strong enough base to neutralize HCl but is sterically hindered, minimizing its potential for undesired side reactions.

Reaction Scheme and Workflow

General Reaction Scheme

The overall transformation involves the neutralization of the amine hydrochloride followed by acylation with acetyl chloride to yield the corresponding N-acetylated product and triethylamine hydrochloride as a byproduct.

G cluster_reactants Reactants cluster_products Products AmineHCl 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine Hydrochloride Product N-(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)acetamide AmineHCl->Product + Acetyl Chloride + Triethylamine (DCM, 0°C to RT) AcCl Acetyl Chloride Base Triethylamine (TEA) Byproduct Triethylamine Hydrochloride

Caption: General N-acylation of the oxazole amine hydrochloride.

Experimental Workflow

The procedure follows a logical sequence from setup and reaction to workup and purification, ensuring both safety and product purity.

workflow start Start setup Reaction Setup Dissolve amine HCl in DCM. Cool to 0°C. start->setup add_base In-situ Neutralization Add Triethylamine (TEA) dropwise. setup->add_base add_acyl Acylation Add Acetyl Chloride dropwise at 0°C. add_base->add_acyl react Reaction Progression Warm to RT. Stir for 2-4 hours. add_acyl->react monitor Monitor Progress (TLC) react->monitor workup Aqueous Workup Wash with H₂O, NaHCO₃, and brine. monitor->workup Upon completion dry Dry & Concentrate Dry organic layer (Na₂SO₄). Evaporate solvent. workup->dry purify Purification Recrystallization or Column Chromatography dry->purify characterize Characterization (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for N-acylation.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine HClC₇H₁₁ClN₂O174.631.0 eq. (e.g., 1.75 g)Starting material.
Acetyl ChlorideCH₃COCl78.501.1 eq. (e.g., 0.86 g, 0.78 mL)Acylating agent. Highly reactive with water.[8]
Triethylamine (TEA)(C₂H₅)₃N101.192.2 eq. (e.g., 2.23 g, 3.07 mL)Base and acid scavenger.
Dichloromethane (DCM)CH₂Cl₂84.93~50-100 mLAnhydrous solvent.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As neededFor workup; neutralizes excess acid.
Brine (Saturated NaCl Solution)NaCl(aq)-As neededFor workup; aids in layer separation.
Anhydrous Sodium SulfateNa₂SO₄142.04~5 gDrying agent.
Equipment
Round-bottom flask with stir bar1
Dropping funnel1For controlled addition of reagents.
Ice bath1To control reaction exotherm.
Separatory funnel1For aqueous workup.
Rotary evaporator1For solvent removal.
TLC plates (Silica gel 60 F₂₅₄)As neededFor reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride (1.0 eq.). Add anhydrous dichloromethane (DCM) to create a slurry (approx. 10 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes to cool it to 0°C.

  • Base Addition (Neutralization): Add triethylamine (2.2 eq.) dropwise to the stirred slurry over 5 minutes. One equivalent neutralizes the hydrochloride salt, and the second equivalent will act as the acid scavenger for the HCl generated during the acylation.[3] Stir the mixture at 0°C for an additional 15 minutes. The mixture may become more homogeneous as the free amine is formed.

  • Acylation: Add acetyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM (~5 mL), dropwise to the reaction mixture using a dropping funnel over 15-20 minutes. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent side product formation.[9]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 1:1 Ethyl Acetate:Hexanes). The product spot should be less polar than the starting amine. The reaction is complete when the starting amine spot is no longer visible.

  • Quenching and Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL). Rationale: The water wash removes the bulk of the triethylamine hydrochloride salt. The bicarbonate wash removes any remaining acidic impurities, and the brine wash helps to remove residual water from the organic layer.[10]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by either:

    • Recrystallization: Using a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

    • Flash Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) for higher purity.[11]

Product Characterization

The identity and purity of the final product, N-(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)acetamide, should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Observations
¹H NMR Expect characteristic signals for: the acetyl methyl group (singlet, ~2.1-2.3 ppm), the oxazole methyl group (singlet, ~2.4-2.6 ppm), the cyclopropyl protons (multiplets, ~0.7-1.2 ppm), and the amide N-H proton (broad singlet, ~7.5-8.5 ppm). Chemical shifts are approximate and depend on the solvent used.[12]
¹³C NMR Expect signals for the amide carbonyl (~168-172 ppm), the oxazole ring carbons (e.g., C3, C4, C5 in the ~100-170 ppm range), the acetyl methyl (~23-25 ppm), the oxazole methyl (~12-15 ppm), and the cyclopropyl carbons (~5-15 ppm).[13]
FT-IR Look for characteristic absorption bands: a strong C=O stretch for the amide (~1660-1690 cm⁻¹), and an N-H stretch (~3250-3350 cm⁻¹).[13]
Mass Spectrometry The mass spectrum should show a prominent molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the product (C₉H₁₂N₂O₂ = 180.21 g/mol ).

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient base; inactive acylating agent; low reaction temperature.Ensure 2.2 equivalents of TEA are used. Use freshly opened or distilled acetyl chloride, as it can hydrolyze over time.[14] Allow the reaction to stir for a longer duration at room temperature or warm gently to 35-40°C.
Low Yield Product loss during workup; incomplete reaction; side product formation.Be careful during extractions to avoid losing the organic layer. Ensure the reaction has gone to completion via TLC before beginning workup. Slow, controlled addition of acetyl chloride at 0°C is key to minimizing side reactions.
Formation of Byproducts Reaction too exothermic; moisture in the reaction.Maintain the temperature at 0°C during the addition of acetyl chloride. Ensure all glassware is oven-dried and an anhydrous solvent is used. Moisture will rapidly hydrolyze acetyl chloride to acetic acid.[15]
Difficulty in Isolation Product is soluble in the aqueous phase; emulsion during workup.If the product has some water solubility, perform additional extractions of the aqueous layers with DCM or ethyl acetate. To break emulsions, add more brine to the separatory funnel and swirl gently.

Safety Precautions

  • Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water, releasing toxic HCl gas.[16] Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[14][15]

  • Triethylamine: Flammable liquid with a strong, irritating odor. It is corrosive and can cause burns. Handle in a fume hood and wear appropriate PPE.[17]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood to avoid inhalation.

  • General: Always wear safety glasses, a lab coat, and appropriate gloves when performing this experiment.

References

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.
  • Sciencemadness.org. (2024, March 30). Acetic anhydride or acetyl chloride, that is the question...
  • BenchChem. (2025). The Role of Triethylamine in Pharmaceutical Synthesis: Application Notes and Protocols.
  • Google Patents. (n.d.). CN112812031A - Preparation method of N-acyl amino acid type surfactant.
  • ACS Publications. (2020, December 7). General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process. The Journal of Organic Chemistry.
  • PubMed. (2004, February 15). Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[4][9][18]triazole-3-carboxylate. Retrieved from pubmed.ncbi.nlm.nih.gov

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Acylated Thiazole Derivatives.
  • YouTube. (2022, January 28). Acid Chloride + Ammonia = Amide (Mechanism).
  • MDPI. (2021, August 19). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives.
  • PMC. (2025, April 11). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases.
  • ACS Publications. (2012, April 12). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.
  • YouTube. (2021, November 16). Acetylation of amine || amine react with acetyl chloride or acetic anhydride.
  • Ataman Kimya. (n.d.). TRIETHYLAMINE.
  • ACS Publications. (2023, July 29). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions.
  • BenchChem. (n.d.). Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride.
  • ResearchGate. (2019, March 5). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids.
  • RSC Publishing. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides.
  • Merck Millipore. (n.d.). Safety Data Sheet: Acetyl chloride for synthesis.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Beilstein Journals. (2022, January 12). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • OMICS International. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
  • Wikipedia. (n.d.). Triethylamine.
  • Chemistry LibreTexts. (2023, January 22). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides.
  • ACS Publications. (n.d.). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry.
  • Semantic Scholar. (n.d.). GLYCINE N-ACYLASE: PURIFICATION AND PROPERTIES.
  • Indian Academy of Sciences. (2013, May). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences.
  • ResearchGate. (n.d.). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation.
  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
  • Apollo Scientific. (n.d.). Triethylamine Safety Data Sheet.
  • Ijarse. (n.d.). SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE.
  • ResearchGate. (n.d.). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants.
  • Chemos GmbH&Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride.
  • RSC Publishing. (n.d.). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet: Acetyl chloride.
  • BenchChem. (n.d.). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.

Sources

Application Note: 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine Hydrochloride in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Design (FBDD) relies on the identification of low-molecular-weight chemical starting points that bind to biological targets with high ligand efficiency. 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride (CAS: 1461713-39-2) is a highly privileged building block in modern fragment libraries. The isoxazole core serves as an excellent bioisostere for phenyl rings and amides, providing distinct hydrogen bond acceptor vectors (N and O) while improving aqueous solubility[1].

This application note details the physicochemical rationale, biophysical screening protocols, and synthetic elaboration methodologies required to successfully utilize this specific fragment in a hit-to-lead pipeline.

Physicochemical Profiling & Structural Rationale

To be effective in FBDD, a compound must adhere to the "Rule of Three" (Ro3) to ensure that subsequent synthetic elaboration does not push the final drug candidate beyond optimal pharmacokinetic space.

Structural Advantages
  • Cyclopropyl Moiety: Provides a rigid, lipophilic projection that efficiently occupies small, deep hydrophobic pockets (e.g., kinase hinge regions) with minimal entropic penalty upon binding.

  • Methyl Group: Restricts the conformation of the isoxazole ring and directs the trajectory of the 4-amino exit vector.

  • Hydrochloride Salt Form: Free 4-aminoisoxazoles can be prone to oxidative degradation. The HCl salt ensures long-term shelf stability and consistent concentration during high-throughput library screening.

Rule of Three (Ro3) Compliance

The free base of 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine exhibits near-perfect Ro3 metrics, ensuring ample "molecular real estate" for hit-to-lead growth.

Physicochemical PropertyValue (Free Base)Ro3 ThresholdFBDD Advantage
Molecular Weight (MW) 138.17 g/mol ≤ 300 DaAllows significant mass addition during elaboration.
Calculated LogP (cLogP) ~1.2≤ 3Ensures high aqueous solubility for mM screening.
H-Bond Donors (HBD) 1 (-NH₂)≤ 3Provides a critical vector for amide/urea coupling.
H-Bond Acceptors (HBA) 3 (N, O, -NH₂)≤ 3Facilitates robust interactions with target backbones.
Rotatable Bonds 1≤ 3Low entropic penalty upon target binding.
Polar Surface Area (PSA) ~48 Ų≤ 60 ŲExcellent membrane and potential BBB permeability[2].

Fragment Screening Workflows

Because fragments possess low binding affinities (typically KD​ in the 10 µM to 5 mM range), highly sensitive biophysical techniques are required to detect binding events.

FBDD_Workflow Lib Fragment Library (Isoxazole Core) SPR Primary Screen (SPR / STD-NMR) Lib->SPR Screen Xray Structural Validation (X-ray Soaking) SPR->Xray KD < 1mM Hit Validated Hit (mM to µM KD) Xray->Hit Binding Mode Elab Hit-to-Lead Elaboration (Amide Coupling) Hit->Elab Vector Growth

Figure 1: Standard FBDD workflow for isoxazole-amine fragments, transitioning from biophysical screening to synthetic elaboration.

Surface Plasmon Resonance (SPR) Protocol

SPR is ideal for primary screening due to its low protein consumption and real-time kinetic readout.

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of 3000–5000 RU. Causality: High density is required to generate a detectable signal for low-molecular-weight fragments.

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+) supplemented with exactly 5% (v/v) DMSO.

  • Analyte Preparation: Dissolve the fragment in 100% DMSO, then dilute into the running buffer to achieve a final concentration range of 50 µM to 2 mM, ensuring the final DMSO concentration strictly matches the running buffer (5%).

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index shifts caused by minor solvent mismatches.

  • Injection: Inject the fragment at a flow rate of 30 µL/min for 60 seconds, followed by a 60-second dissociation phase.

Ligand-Observed NMR (STD-NMR / WaterLOGSY)

The cyclopropyl and methyl protons of this fragment yield sharp, distinct singlets/multiplets in the aliphatic region of a 1D 1 H NMR spectrum, making it an ideal candidate for ligand-observed NMR.

  • Sample Preparation: Mix 10–20 µM of the unlabelled target protein with 500 µM of the fragment in a deuterated buffer (e.g., 50 mM Tris-d11, D₂O, pD 7.4).

  • Data Acquisition: Acquire Saturation Transfer Difference (STD) spectra. Irradiate the protein methyl region (-0.5 to 0.5 ppm) where the fragment has no resonances.

  • Validation: A positive binding event is confirmed if the cyclopropyl/methyl signals of the fragment appear in the STD difference spectrum, indicating magnetization transfer from the protein to the bound fragment.

Structural Biology: X-Ray Crystallography Soaking

Once binding is confirmed, determining the exact binding pose is critical for structure-guided elaboration[3].

Protocol:

  • Apo-Crystal Growth: Grow apo-crystals of the target protein using hanging-drop or sitting-drop vapor diffusion.

  • Soaking Solution: Prepare a soaking solution containing the mother liquor, a suitable cryoprotectant (e.g., 20% glycerol), and 20–50 mM of the fragment. Note: The high aqueous solubility of the isoxazole core usually permits high soaking concentrations without precipitating the drop.

  • Soaking Phase: Transfer the apo-crystal into the soaking drop using a litho-loop. Incubate for 2 to 24 hours. Causality: The cyclopropyl group is highly lipophilic; monitor the crystal for cracking, which can occur if the fragment induces a significant conformational change in the hydrophobic pocket.

  • Harvesting: Flash-freeze the crystal in liquid nitrogen and proceed to data collection.

Hit-to-Lead Elaboration: Synthetic Protocols

The 4-amino group of the isoxazole serves as the primary vector for fragment growth. However, the electron-withdrawing nature of the isoxazole ring significantly reduces the nucleophilicity of the 4-amine compared to standard anilines. Consequently, standard coupling agents (e.g., EDC/HOBt) often result in poor yields or competing SN​Ar side reactions[4].

To overcome this, highly reactive coupling agents such as HATU or T3P (Propylphosphonic anhydride) must be utilized, alongside sufficient base to neutralize the fragment's hydrochloride salt.

Synthetic_Elaboration Acid R-COOH (Vector Extension) Act Activation & Neutralization (HATU or T3P + DIPEA) Acid->Act Frag 5-Cyclopropyl-3-methyl- 1,2-oxazol-4-amine HCl Frag->Act Coupling Nucleophilic Attack (40°C - 60°C, DMF) Act->Coupling Lead Elaborated Lead (Isoxazole Amide) Coupling->Lead

Figure 2: Optimized synthetic pathway for the amide coupling of the deactivated 4-aminoisoxazole fragment.

Optimized Amide Coupling Protocol (HATU Method)
  • Activation: In an oven-dried flask under inert atmosphere (N₂), dissolve the desired carboxylic acid (1.2 equiv) and HATU (1.3 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (3.0 to 4.0 equiv). Causality: Excess base is strictly required—1 equivalent to neutralize the fragment's HCl salt, and the remainder to facilitate the generation of the active ester. Stir at room temperature for 15 minutes.

  • Fragment Addition: Add 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride (1.0 equiv) to the activated mixture.

  • Heating: Elevate the reaction temperature to 40°C–60°C. Causality: The steric hindrance of the cyclopropyl group and the electronic deactivation of the amine necessitate thermal energy to drive the nucleophilic attack to completion.

  • Workup: After 4–12 hours (monitor via LC-MS), quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the elaborated lead compound via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at:[Link]

  • Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor To Treat Fragile X Syndrome. ACS Publications. Available at:[Link]

  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. MDPI. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isoxazole Synthesis Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoxazole Synthesis Support Center. As a Senior Application Scientist, I have designed this technical guide to address the most pervasive and frustrating side reactions encountered during the construction of substituted isoxazoles.

Whether you are utilizing Claisen condensations or 1,3-dipolar cycloadditions, the formation of the isoxazole core is highly susceptible to subtle electronic and steric variations. This guide does not just provide fixes; it explains the thermodynamic and kinetic causality behind each failure mode so you can rationally optimize your synthetic systems.

Diagnostic Workflow for Isoxazole Side Reactions

Before diving into specific protocols, use the decision tree below to identify the root cause of your synthesis failure and navigate to the appropriate troubleshooting section.

Troubleshooting Start Isoxazole Synthesis Side Reaction Detected Regio Mixture of Regioisomers (3,4- vs 3,5- or 3,5- vs 5,3-) Start->Regio Dimer Furoxan Formation (Nitrile Oxide Dimerization) Start->Dimer Dehyd Stable 5-Hydroxyisoxazoline (Incomplete Dehydration) Start->Dehyd FixRegio Modify Sterics/Electronics: Use Lewis Acid (e.g., BF3·OEt2) Switch to Enaminones Regio->FixRegio FixDimer Kinetic Control: In situ Nitrile Oxide Generation Syringe Pump Addition Dimer->FixDimer FixDehyd Force Elimination: Use CDI in CH2Cl2 or Conc. H2SO4 at 80°C Dehyd->FixDehyd

Diagnostic flowchart for identifying and resolving common isoxazole synthesis side reactions.

Section 1: Regioselectivity Failures (Mixtures of Isomers)

Q: My Claisen condensation with an unsymmetrical 1,3-diketone and hydroxylamine yields a near 1:1 mixture of 3,5- and 5,3-disubstituted isoxazoles. How can I drive this to a single regioisomer?

A: The bidentate nature of hydroxylamine combined with the similar electrophilicity of the two carbonyl carbons in a standard 1,3-diketone causes this lack of selectivity. The initial nucleophilic attack can happen at either carbonyl, leading to divergent cyclization pathways[1].

The Causality & Fix: You must artificially differentiate the electrophilic centers. Converting the 1,3-diketone into a β -enamino diketone drastically alters the electronic landscape. The enamine moiety makes one carbon significantly more reactive toward the nitrogen of hydroxylamine, directing the initial attack[1]. Furthermore, the addition of a Lewis acid (such as BF3​⋅OEt2​ ) coordinates the carbonyl oxygen, polarizing the system and locking the conformation to favor a single regioisomer[1][2].

Table 1: Impact of Substrate Modification on Regiocontrol
Substrate TypeAdditive / CatalystDominant RegioisomerTypical Regiomeric Ratio (rr)Causality
Unsymmetrical 1,3-DiketoneNone (Standard EtOH/Reflux)Mixture (3,5- and 5,3-)~ 1:1 to 3:1Similar electrophilicity of both carbonyls.
β -Enamino DiketoneNone4,5-disubstituted> 5:1Enamine directs initial N-attack.
β -Enamino Diketone BF3​⋅OEt2​ 3,4-disubstituted> 10:1Lewis acid coordinates carbonyl, reversing polarity[1].
Terminal Alkyne + Nitrile OxideCu(I) Catalysis3,4-disubstituted> 95:5Metallacycle intermediate dictates regiochemistry[2].

Section 2: Nitrile Oxide Dimerization (Furoxan Byproducts)

Q: During my 1,3-dipolar cycloaddition, NMR indicates a massive loss of my nitrile oxide precursor and the appearance of a furoxan byproduct. How do I suppress dimerization?

A: Nitrile oxides are highly reactive 1,3-dipoles that readily undergo spontaneous, bimolecular [3+2] self-cycloaddition to form 1,2,5-oxadiazole 2-oxides (furoxans)[3]. If the absolute concentration of the nitrile oxide in the reaction mixture is too high, this dimerization outcompetes the desired cross-cycloaddition with your alkyne or alkene[4].

The Causality & Fix: This is a kinetic problem. The rate of dimerization is proportional to the square of the nitrile oxide concentration ( Rate=k[Nitrile Oxide]2 ), whereas the desired reaction is first-order with respect to the nitrile oxide. By generating the nitrile oxide in situ and adding the base via a syringe pump, the steady-state concentration of the dipole remains near zero, mathematically suppressing dimerization[2][4].

Protocol 1: In Situ Nitrile Oxide Cycloaddition (Furoxan Suppression)

This protocol is a self-validating system: the slow addition prevents local concentration spikes, and the excess alkyne ensures pseudo-first-order kinetics.

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve the alkyne dipolarophile (1.5–2.0 eq) and the hydroximoyl chloride precursor (1.0 eq) in anhydrous THF or CH2​Cl2​ to achieve a 0.1 M solution.

  • Temperature Control: Cool the reaction mixture to 0 °C to further decelerate the dimerization kinetics.

  • Controlled Generation: Dissolve Triethylamine ( Et3​N , 1.2 eq) in 5 mL of the reaction solvent. Using a syringe pump, add the Et3​N solution dropwise over 2 to 4 hours.

  • Validation: Stir for an additional 12 hours at room temperature. Monitor the reaction via crude 1H NMR. The success of this protocol is validated by the absence of the characteristic symmetric furoxan peaks and the appearance of the isolated isoxazole C4-proton singlet.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via column chromatography.

Section 3: Arrested Aromatization (Stable 5-Hydroxyisoxazolines)

Q: I am synthesizing a fluoroalkyl-substituted isoxazole, but the reaction stalls at the 5-hydroxy-4,5-dihydroisoxazole (5-hydroxyisoxazoline) stage. Standard acid washes do not force dehydration. Why is this happening?

A: Aromatization to the final isoxazole requires the elimination of water. However, strongly electron-withdrawing groups (such as −CF3​ or −CHF2​ ) adjacent to the hemiketal carbon severely destabilize the developing carbocation character in the transition state. This makes the intermediate 5-hydroxyisoxazoline unusually stable[5][6].

The Causality & Fix: Standard thermodynamic dehydration (using catalytic acid) fails because the activation energy barrier for breaking the stabilized C–O bond is too high. You must switch to a chemically activated β -elimination. Reacting the tertiary alcohol with 1,1'-Carbonyldiimidazole (CDI) forms an intermediate imidazolyl carboxylate. This converts the poor hydroxyl leaving group into an excellent leaving group, allowing smooth elimination to occur at room temperature[5][7].

Table 2: Dehydration Strategies for Recalcitrant 5-Hydroxyisoxazolines
Reagent / ConditionSubstrate ScopeEfficacyNotes
Catalytic H2​SO4​ , RTNon-fluorinated substratesHighStandard condition; fails for −CF3​ derivatives[7].
Conc. H2​SO4​ (0.5 eq), 80 °C −CHF2​ substitutedModerate to HighRequires harsh heating; risks degrading sensitive functional groups[6].
CDI (1.1 eq) in CH2​Cl2​ , RT −CF3​ and −CHF2​ substitutedExcellent Mild conditions; chemically activates the hydroxyl group for elimination[5].
Protocol 2: CDI-Mediated Dehydration of 5-Hydroxyisoxazolines

This protocol utilizes chemical activation to bypass the thermodynamic stability of fluorinated hemiketals.

  • Activation: Dissolve the isolated, stable 5-hydroxyisoxazoline (1.0 eq) in anhydrous CH2​Cl2​ (0.4 M concentration).

  • Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 to 1.5 eq) in one portion at room temperature.

  • Self-Validation & Monitoring: Stir the mixture overnight (approx. 12 hours). You will initially observe CO2​ evolution, indicating the formation of the activated intermediate. The reaction is deemed complete when 19F or 1H NMR shows the complete loss of the diastereotopic methylene protons of the isoxazoline ring, replaced by the aromatic isoxazole singlet[7].

  • Workup: Wash the organic layer with saturated aqueous NaHSO4​ (2 × 80 mL) to protonate and remove the imidazole byproducts[5].

  • Isolation: Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure fluoroalkyl isoxazole.

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones RSC Advances[Link]

  • Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles PubMed Central (PMC)[Link]

  • Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles The Journal of Organic Chemistry - ACS Publications[Link]

  • REGIOSELECTIVE SYNTHESIS OF ISOXAZOLES BY HYPERVALENT IODINE(III) REAGENT MEDIATED OXIDATIVE CYCLOADDITION CORE [Link]

  • Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles ResearchGate[Link]

  • Electron Donor–Acceptor Complex-Enabled Autoinductive Conversion of Acylnitromethanes to Acylnitrile Oxides in a Photochemical Machetti–De Sarlo Reaction PubMed Central (PMC)[Link]

Sources

Technical Support Guide: Purification of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents. However, its purification to the high degree of purity (>99%) required for these applications presents several distinct challenges. The presence of a basic amine, a substituted oxazole ring, and its formulation as a hydrochloride salt necessitates a carefully considered purification strategy.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, experience-based insights into the "why" behind each step. We will address common issues encountered during purification, from removing stubborn impurities to achieving optimal crystallinity, ensuring you can confidently and efficiently obtain material of the highest quality.

Section 1: Physicochemical Properties & Stability Profile

Understanding the fundamental properties of your compound is the first step in designing a robust purification protocol. The hydrochloride salt form is generally favored for its improved stability and handling characteristics compared to the free base.

PropertyValueSource / Note
CAS Number 1461713-39-2[1]
Molecular Formula C₇H₁₁ClN₂O[2]
Molecular Weight 174.63 g/mol (As Hydrochloride Salt)
Appearance Typically an off-white to white crystalline solidGeneral observation
pKa (Predicted) ~4-5 for the aminePredicted based on similar structures
Solubility Soluble in water, methanol, ethanol. Sparingly soluble in isopropanol, acetone. Poorly soluble in non-polar solvents like hexanes, diethyl ether, and ethyl acetate.General chemical principles

Stability Considerations:

  • Hygroscopicity: Like many amine hydrochlorides, this compound can be hygroscopic. It is crucial to handle and store it in a dry environment, preferably in a desiccator or under an inert atmosphere (N₂ or Ar).

  • Thermal Stability: While the salt is more stable than the free base, prolonged exposure to high temperatures, especially in solution, can lead to degradation. Amine systems can degrade at high temperatures, forming byproducts that can be corrosive or act as impurities[3]. Always use the minimum necessary temperature for dissolution during recrystallization.

  • pH Sensitivity: The free base can be liberated from the salt at a pH above its pKa. This is a key principle used in aqueous work-ups but also means that contact with basic materials should be avoided during final purification steps.

Section 2: Typical Impurity Profile

The impurities present in your crude product are dictated by the synthetic route. A common synthesis for this scaffold involves the reaction of a β-enamino ketoester with hydroxylamine hydrochloride[4].

Potential Impurities:

  • Unreacted Starting Materials: Residual β-enamino ketoester or hydroxylamine.

  • Regioisomers: Depending on the specific precursors, formation of an isomeric oxazole is possible. These can be particularly challenging to remove due to their similar physicochemical properties.

  • By-products of Cyclization: Side reactions can lead to various related heterocyclic structures.

  • Solvent Residues: Solvents used in the reaction or work-up (e.g., toluene, ethanol, THF) can become trapped in the crystalline matrix.

  • Excess HCl: Can alter the stoichiometry and potentially char the material upon aggressive heating.

  • Water: Due to the compound's hygroscopic nature.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the purification of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride.

Q1: My final product is a sticky oil or a gummy solid, not a crystalline powder. What is happening and how do I fix it?

A1: This is a classic problem often caused by one of two factors: residual solvent/water or the compound "oiling out" during crystallization.

  • Causality: "Oiling out" occurs when the compound's solubility in the chosen solvent is so low at a certain temperature that it crashes out of solution as a liquid phase rather than forming an ordered crystal lattice. This is common when cooling a solution too quickly or when using a solvent system with poor solvating power for the impurities but high solvating power for the product[5]. A sticky or gummy consistency after drying often points to trapped solvent or absorbed atmospheric moisture.

  • Troubleshooting Steps:

    • Ensure Rigorous Drying: First, ensure the material is completely dry. Place the material in a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours to remove any residual solvent or water.

    • Re-evaluate Recrystallization Solvent: If the product oiled out, your solvent system needs adjustment. Try a more polar solvent or a co-solvent system. For example, if you used isopropanol (IPA), try dissolving the oil in a minimum amount of warm methanol or ethanol and then slowly adding a slightly less polar anti-solvent like IPA or acetonitrile dropwise until turbidity is observed, then allow it to cool slowly.

    • Slow Down Cooling: Never crash-cool the crystallization by placing it directly in an ice bath. Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary. Slow cooling is critical for forming well-ordered crystals.

    • Scratching & Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of pure, crystalline material from a previous batch, add a single seed crystal to the cooled, supersaturated solution.

Q2: My product has a persistent yellow or brown color. How can I decolorize it?

A2: Color is typically due to high molecular weight, conjugated by-products formed during the reaction, often at elevated temperatures.

  • Causality: These colored impurities are often present in very small amounts but are highly chromophoric. They may have polarities similar to your product, making them difficult to remove by chromatography alone.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol). Add a small amount of activated carbon (charcoal), typically 1-2% by weight. Keep the solution hot and swirl for 5-10 minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

    • Hot Filtration: Quickly filter the hot solution through a pad of Celite® or a fluted filter paper to remove the carbon. The Celite prevents fine carbon particles from passing through into your purified filtrate.

    • Recrystallize: Proceed with the recrystallization of the decolorized filtrate as usual. You may need to repeat the process if the color persists.

Q3: My NMR/HPLC analysis shows residual starting materials or a closely-related isomer. What is the most effective purification strategy?

A3: When impurities are structurally similar to the product, simple crystallization may not be sufficient. A multi-step approach is often required.

  • Causality: Regioisomers and certain starting materials often have very similar solubility profiles to the desired product, causing them to co-crystallize.

  • Troubleshooting Steps:

    • Optimize Recrystallization: First, attempt a highly optimized recrystallization. Use a solvent system that provides a very steep solubility curve (i.e., highly soluble when hot, poorly soluble when cold). A co-solvent system like Ethanol/Ethyl Acetate or Methanol/Isopropanol can be effective. The goal is to find a system where the impurity remains in the mother liquor.

    • Aqueous Acid-Base Extraction: Convert the hydrochloride salt back to its free base. Dissolve the crude material in water and basify with a suitable base (e.g., NaHCO₃ or K₂CO₃) to a pH of ~9-10. Extract the free base into an organic solvent like Dichloromethane (DCM) or Ethyl Acetate. Wash the organic layer with brine, dry it over Na₂SO₄, and filter. This will remove any non-basic impurities.

    • Chromatography of the Free Base: The free base is less polar than the salt and is much more amenable to silica gel chromatography. Purify the free base using a gradient elution, for example, starting with 100% DCM and gradually increasing the polarity by adding methanol. It is often beneficial to add 0.5-1% triethylamine (TEA) to the mobile phase to prevent the amine from streaking on the acidic silica gel.

    • Re-formation of the Salt: After chromatography, combine the pure fractions and evaporate the solvent. Dissolve the purified free base in a minimal amount of a suitable solvent (like diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in ether or dioxane) dropwise with stirring. The pure hydrochloride salt should precipitate out. Filter and dry thoroughly.

Section 4: Standard Purification Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Isopropanol)
  • Dissolution: Place the crude 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride (e.g., 5.0 g) in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of isopropanol (IPA) and heat the mixture to a gentle reflux with stirring.

  • Achieve Saturation: Continue adding small portions of hot IPA until all the solid has just dissolved. Adding a large excess of solvent will significantly reduce your yield.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools. Avoid disturbing the flask during this initial cooling phase.

  • Complete Crystallization: Once the flask has reached room temperature, place it in a refrigerator (4°C) for several hours, or preferably overnight, to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold IPA to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at 40-50°C, until a constant weight is achieved.

Protocol 2: Purification via Free Base and Salt Re-formation
  • Basification & Extraction: Dissolve the crude hydrochloride salt in deionized water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of NaHCO₃ with stirring until the pH is ~9.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude free base, likely as an oil.

  • Column Chromatography (if necessary): Purify the free base on a silica gel column using a mobile phase of DCM/Methanol with 0.5% triethylamine, eluting with an appropriate gradient.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring. A white precipitate of the hydrochloride salt will form.

  • Isolation: Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the cake with fresh diethyl ether and dry under high vacuum.

Section 5: FAQs

  • What is the best way to confirm the purity of my final product?

    • A combination of techniques is best. Use ¹H NMR to confirm the structure and look for residual solvents or organic impurities. Use HPLC with a UV detector for a quantitative assessment of purity (e.g., >99.5% area). A sharp melting point range (e.g., within 1-2°C) is also a good indicator of high purity.

  • How should I store the purified compound?

    • Store in a tightly sealed container, in a desiccator, away from light, and at room temperature or refrigerated for long-term storage. The key is to protect it from moisture[1].

  • Can I use a different acid, like H₂SO₄ or H₃PO₄, to form the salt?

    • While possible, it is not recommended without specific process validation. The hydrochloride salt is standard and well-characterized. Other counter-ions will change the compound's physical properties (solubility, crystallinity, melting point, molecular weight) and may not be as stable or easy to handle.

Section 6: Visual Workflows

Diagram 1: General Purification Workflow

A standard workflow for purifying the title compound from a crude reaction mixture.

G cluster_0 Initial Work-up cluster_1 Purification cluster_2 Final Product A Crude Reaction Mixture B Aqueous Work-up (Acid-Base Extraction) A->B C Isolate Crude Free Base B->C D Column Chromatography (DCM/MeOH + TEA) C->D High impurity load or structurally similar impurities E Recrystallization C->E Low impurity load F Pure Free Base D->F G Salt Formation (Add HCl in Ether/Dioxane) E->G F->G H Filter & Wash G->H I Pure Hydrochloride Salt (>99% Purity) H->I J Dry Under High Vacuum I->J K QC Analysis (NMR, HPLC, MP) J->K

Caption: General purification workflow for the target compound.

Diagram 2: Troubleshooting a Failed Recrystallization

A decision tree for addressing common issues when crystallization does not yield the desired product.

G Start Recrystallization Attempt Q1 Did the product 'oil out'? Start->Q1 A1 1. Use a more polar solvent. 2. Cool the solution much slower. 3. Try a co-solvent system (e.g., MeOH/IPA). Q1->A1 Yes Q2 Is the product pure by QC analysis (HPLC/NMR)? Q1->Q2 No (Solid Formed) A1->Start Re-attempt A2_yes Process Complete. Dry and store properly. Q2->A2_yes Yes A2_no Impurity co-crystallized. Q2->A2_no No A3 Proceed to Purification via Free Base: - Aqueous work-up - Chromatography - Re-form salt A2_no->A3

Caption: Troubleshooting decision tree for failed recrystallization.

References

  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2017). Oriental Journal of Chemistry. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • amine hydrochloride. NextSDS. [Link]

  • Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones. (2016). The Journal of Organic Chemistry. [Link]

  • Common amine system corrosion issues and how to solve them. (2021). Vysus Group. [Link]

  • 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride. NextSDS. [Link]

  • Preparation method of cyclopropylhydrazine hydrochloride. (2016).
  • 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride. PubChem. [Link]

  • Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist. (2024). Sulphur Recovery Engineering. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. (2000). Organic Letters. [Link]

  • Contamination in Amine Systems. Refining Community. [Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? (2014). Chemistry Stack Exchange. [Link]

  • Trends in Tragedy – An in-depth Study of Amine System Failures. AmmoniaKnowHow. [Link]

Sources

Technical Support Center: Solution Stability of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges related to the handling of isoxazole-containing building blocks. 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride (CAS 1461713-39-2) is a highly versatile intermediate in medicinal chemistry. However, its structural features—specifically the electron-rich free amine and the labile N-O bond of the isoxazole ring—demand rigorous handling protocols to prevent degradation in solution.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure absolute experimental integrity.

Section 1: Troubleshooting & FAQs

Q1: Why does my aqueous stock solution turn brown or dark yellow over time? A: This discoloration is a classic indicator of amine oxidation . The primary amine at the 4-position of the isoxazole ring is electron-rich. When exposed to dissolved oxygen and ambient light, it undergoes oxidative coupling to form azo compounds or complex polymeric species. Furthermore, because you are working with the hydrochloride salt , dissolving it in unbuffered water creates an acidic environment. If the solution is neutralized or exposed to basic conditions, the free base is generated, which is significantly more susceptible to oxidation than the protonated salt. Solution: Always prepare stock solutions in degassed, anhydrous solvents (e.g., DMSO) and store them in amber vials under an argon overlay.

Q2: I observe rapid loss of the compound in my biochemical assay, but no precipitation is visible. What is happening? A: If your assay buffer contains reducing agents like Dithiothreitol (DTT), β -mercaptoethanol, or Glutathione (GSH), you are likely observing reductive cleavage of the N-O bond . The isoxazole ring features a "push-pull" electronic distribution that makes the N-O bond inherently weak . Reducing agents readily cleave this bond, converting the isoxazole into an inactive, ring-opened enamino ketone . Solution: Substitute strong reducing agents with milder alternatives like TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic and generally orthogonal to N-O bond cleavage, or run a control assay without reducing agents to validate the degradation pathway.

Q3: Is it safe to use strong bases during the workup or pH adjustment of this compound? A: No. Isoxazoles are sensitive to base-promoted ring opening . While the 3-methyl and 5-cyclopropyl substitutions provide some steric and electronic shielding compared to unsubstituted isoxazoles, prolonged exposure to high pH (>10) will still induce deprotonation-driven ring fragmentation . Solution: Keep the pH of aqueous solutions between 4.0 and 7.5. Use mild buffers (e.g., phosphate or HEPES) rather than strong hydroxide bases for pH adjustments.

Section 2: Quantitative Stability Matrix

To facilitate quick reference, the following table summarizes the quantitative stability of 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine HCl under various solution conditions.

Solvent / BufferTemperatureLight ExposureAdditivesEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
DMSO (Degassed)-80°CDarkNone> 12 monthsNone (Stable)
DMSO (Ambient)25°CLightNone~ 7 daysAmine Oxidation
PBS (pH 7.4)37°CDarkNone~ 24 hoursOxidation / Precipitation
Tris (pH 7.4)37°CDark1 mM DTT< 2 hoursReductive N-O Cleavage
NaOH (aq, pH 12)25°CDarkNone< 1 hourBase-Promoted Ring Opening
Section 3: Mechanistic Degradation Pathways

DegradationPathways API 5-Cyclopropyl-3-methyl- 1,2-oxazol-4-amine HCl FreeBase Free Base Formation (pH > 5) API->FreeBase Buffer Dilution Reduction Reductive Cleavage (DTT, GSH, Metals) API->Reduction Reducing Agents BaseDegradation Base-Promoted Degradation (pH > 10) API->BaseDegradation Strong Base Oxidation Amine Oxidation (O2, Light, RT) FreeBase->Oxidation Oxidative Stress Azo Azo/Polymeric Degradants (Brown Discoloration) Oxidation->Azo Polymerization Enamino Enamino Ketone (N-O Ring Cleavage) Reduction->Enamino N-O Cleavage RingOpen Complex Ring-Opened Mixtures BaseDegradation->RingOpen Hydrolysis

Mechanistic degradation pathways of 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine in solution.

Section 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your assays, do not simply assume compound integrity. The following protocols are designed as self-validating systems: they incorporate internal checks to confirm that the observed results are due to the compound itself, not a degradant or an artifact of the preparation process.

Protocol A: Preparation of a Stable 10 mM Stock Solution

Causality Focus: Removing oxygen and light prevents amine oxidation; avoiding aqueous media prevents premature salt dissociation and hydrolysis.

  • Solvent Preparation: Sparge anhydrous DMSO with argon gas for 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh 17.46 mg of 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine HCl (MW = 174.63 g/mol ) in a climate-controlled, low-humidity environment.

  • Dissolution: Add 10 mL of the degassed DMSO to the compound. Vortex gently until completely dissolved.

    • Validation Step: The solution must be perfectly clear and colorless. Any yellowing indicates pre-existing oxidation of the solid batch.

  • Aliquot & Storage: Dispense 50 µL aliquots into amber glass vials (to block UV/Vis light). Overlay the headspace of each vial with argon before sealing.

  • Cryopreservation: Store at -80°C. Thaw only once; discard any unused portion of a thawed vial.

Workflow Weigh 1. Weigh API (Inert Temp) Solvent 2. Dissolve in Degassed DMSO Weigh->Solvent Aliquot 3. Aliquot into Amber Vials Solvent->Aliquot Freeze 4. Store at -80°C (Argon Overlay) Aliquot->Freeze Assay 5. Dilute in Assay Buffer (Use < 2h) Freeze->Assay

Standard operating procedure for the preparation and storage of stable isoxazol-4-amine solutions.

Protocol B: LC-MS/MS Stability Validation in Assay Buffer

Causality Focus: Biological buffers often cause matrix effects (ion suppression). A self-validating LC-MS protocol must use an internal standard (IS) to differentiate between actual compound degradation and mere signal suppression in the mass spectrometer.

  • Sample Preparation: Dilute the 10 mM stock to a 10 µM working concentration in your specific assay buffer (e.g., PBS pH 7.4).

  • Internal Standard Addition: Immediately spike the solution with 1 µM of a stable isotope-labeled standard (or a structurally similar stable analog, such as a substituted pyrazole).

  • Incubation: Incubate the mixture at 37°C in the dark.

  • Time-Course Sampling: Extract 50 µL aliquots at t=0,1,2,4,and 24 hours. Quench each aliquot immediately by adding 150 µL of ice-cold acetonitrile to precipitate buffer proteins and halt degradation.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into the LC-MS/MS.

  • Data Interpretation: Plot the ratio of the (Analyte Peak Area) / (IS Peak Area) over time.

    • Validation: If the absolute IS area drops significantly across timepoints, you have matrix suppression, not necessarily degradation. If the Ratio drops, true degradation (e.g., ring cleavage or oxidation) is occurring.

References
  • Title: Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities Source: Journal of the American Chemical Society URL: [Link]

  • Title: 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride - Chemical Substance Information Source: NextSDS URL: [Link]

Technical Support Center: Purification of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting the purification of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride (CAS: 1461713-39-2).

Because this compound is a critical amine building block—often utilized in the synthesis of complex active pharmaceutical ingredients (APIs)—its purity directly dictates the success of downstream amide couplings and functionalizations. This guide bypasses generic advice, focusing instead on the mechanistic causality behind impurity formation and the thermodynamic principles of their removal.

Impurity Profiling: The "What" and "Why"

Before troubleshooting, you must understand the chemical ecosystem of your crude mixture. The synthesis of 4-aminoisoxazoles typically involves the nitration of an isoxazole core followed by reduction [1]. Each step leaves a specific chemical footprint.

Table 1: Quantitative & Qualitative Impurity Profile Summary

Impurity TypeStructural CharacteristicsOrigin / CausalityPrimary Removal Strategy
Unreacted Precursor 5-Cyclopropyl-3-methyl-4-nitroisoxazoleIncomplete reduction of the nitro intermediate.Acid-base extraction (Free-basing).
Over-Reduction Products Ring-opened β -aminoenonesCleavage of the weak isoxazole N–O bond during harsh catalytic hydrogenation [2].Selective antisolvent crystallization; adjusting reduction conditions.
Regioisomers 3-Cyclopropyl-5-methyl-1,2-oxazol-4-amineNon-selective initial 1,3-diketone cyclization during the formation of the isoxazole ring.Fractional crystallization of the HCl salt.
Inorganic Salts Iron, Tin, or Palladium residuesCatalyst carryover from the nitro-reduction step.Filtration through Celite; aqueous basic washes.

Troubleshooting & FAQs

Q1: My batch contains significant amounts of the unreacted 4-nitroisoxazole intermediate. How do I remove it without losing my amine product?

A: The 4-nitroisoxazole intermediate is electronically neutral under mildly acidic or basic conditions, whereas your product contains a basic primary amine. You must exploit this pKa differential. Do not attempt to separate these via direct crystallization of the crude mixture. Instead, convert the crude hydrochloride salt back to its free base using aqueous NaOH (pH > 10). Extract the free amine into an organic solvent (e.g., Ethyl Acetate). The neutral nitro compound will also partition into the organic layer. To separate them, perform a reverse-extraction using dilute aqueous HCl (1M). The amine will protonate and move into the aqueous layer, leaving the nitro impurity in the organic phase. Finally, re-basify the aqueous layer, extract the pure amine, and precipitate the HCl salt.

Q2: LC-MS analysis shows a mass corresponding to a ring-opened β -aminoenone. How did this form, and how do I clear it?

A: You are observing the reductive cleavage of the N–O bond. The isoxazole ring is highly susceptible to N–O bond scission during transition-metal catalyzed hydrogenation (e.g., Pd/C with H2​ ), because the metal can back-donate electron density into the π∗ anti-bonding orbital of the isoxazole, facilitating ring opening[2]. Solution: To clear existing ring-opened impurities, utilize Protocol B (Antisolvent Crystallization). The β -aminoenones have vastly different solubility profiles in alcohol/antisolvent systems compared to the intact isoxazole amine salt. Preventative measure: Switch your reduction conditions to a milder system, such as SnCl2​⋅2H2​O in ethanol, or use poisoned catalysts (e.g., Lindlar's) to prevent over-reduction.

Q3: What is the thermodynamically optimal solvent system for recrystallizing the hydrochloride salt to remove regioisomers?

A: Amine hydrochlorides exhibit highly temperature-dependent solubility in short-chain alcohols, making them ideal for cooling or antisolvent crystallization [3]. For 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride, an Isopropanol (IPA) / Heptane or Ethanol / Ethyl Acetate system is optimal. The target isomer and the regioisomer (3-cyclopropyl-5-methyl) have slightly different crystal lattice energies. By dissolving the crude salt in minimal hot IPA and slowly adding an antisolvent (Heptane) until slight turbidity is reached, you lower the dielectric constant of the medium, forcing the less soluble (target) isomer to nucleate first.

Experimental Protocols

The following self-validating protocols are designed to ensure high-fidelity purification.

Protocol A: Acid-Base Mediated Free-Basing and Re-Salting

Use this protocol to remove neutral organic impurities (e.g., nitro precursors) and inorganic catalyst residues.

  • Dissolution: Suspend 10.0 g of crude 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride in 100 mL of deionized water.

  • Basification: Slowly add 2M NaOH(aq)​ dropwise under vigorous stirring at 0–5 °C until the aqueous phase reaches pH 11 (verify with pH paper). Causality: Low temperature prevents base-catalyzed degradation of the isoxazole ring.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×75 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organics with brine (50 mL), dry over anhydrous Na2​SO4​ , and filter through a pad of Celite to remove any colloidal metal impurities.

  • Re-Salting: Transfer the dried organic filtrate to a round-bottom flask. Submerge in an ice bath. Slowly bubble dry HCl gas into the solution, or add a stoichiometric equivalent of HCl in Isopropanol (5–6 M). A white precipitate will immediately form.

  • Isolation: Stir for 30 minutes, filter the precipitate under vacuum, and wash with cold Ethyl Acetate. Dry under a vacuum at 40 °C.

Protocol B: Antisolvent Crystallization of the Hydrochloride Salt

Use this protocol to remove regioisomers and over-reduction products[3].

  • Primary Dissolution: Place the crude hydrochloride salt in a jacketed reactor. Add Isopropanol (IPA) at a ratio of 5 mL per gram of solid.

  • Heating: Heat the suspension to 70 °C until complete dissolution is achieved. If the solution remains cloudy, perform a hot filtration to remove insoluble inorganic salts.

  • Antisolvent Addition: While maintaining the temperature at 65–70 °C, slowly add the antisolvent (Heptane or Ethyl Acetate) dropwise until the first persistent sign of turbidity (cloud point) appears.

  • Seeding (Optional but Recommended): Add 1–2% (w/w) of pure crystalline 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride to induce controlled primary nucleation.

  • Controlled Cooling: Program the reactor to cool to 5 °C at a linear ramp rate of 0.5 °C/minute. Causality: A slow, controlled cooling rate prevents the entrapment of mother liquor (and dissolved impurities) within the crystal lattice.

  • Filtration: Filter the resulting crystals, wash with a cold 1:1 mixture of IPA/Heptane, and dry in a vacuum oven.

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, separating the crude mixture into distinct waste and product streams.

G Crude Crude 5-Cyclopropyl-3-methyl- 1,2-oxazol-4-amine HCl (Nitro, Isomers, Metal Salts) FreeBase Free-Basing (NaOH, pH > 10) & EtOAc Extraction Crude->FreeBase Aqueous Aqueous Waste (Inorganic / Metal Salts) FreeBase->Aqueous Phase Separation Organic Organic Phase (Free Amine + Nitro Impurity) FreeBase->Organic Phase Separation Acidify Acidification (HCl in IPA) & Antisolvent Addition Organic->Acidify Dry & Filter MotherLiq Mother Liquor Waste (Nitro precursor, Regioisomers) Acidify->MotherLiq Filtration Pure Pure Hydrochloride Salt (>99% Purity) Acidify->Pure Crystallization

Fig 1: Phase-separation and crystallization workflow for isoxazole amine HCl purification.

References

  • Mild 4-aminoisoxazole hydrochloride synthesis method.Chinese Patent CN112457268A (2021).
  • Conversion of isoxazole derivatives into β -aminoenones by pentacarbonyliron, water and photoirradiation. Nitta, M., & Kobayashi, T. Tetrahedron Letters, 23(38), 3925-3928 (1982). URL:[Link]

  • Thermodynamics, Solubility, and Crystallization of 1,5-Pentylenediamine Hydrochloride in Mixed Solvent Systems. Industrial & Engineering Chemistry Research, ACS Publications (2024). URL:[Link]

Technical Support Center: Handling & Stability of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride (CAS: 1461713-39-2). As a highly functionalized heterocyclic building block, this compound possesses unique physicochemical properties dictated by its isoxazole core, the electron-donating cyclopropyl/methyl substituents, and its primary amine hydrochloride salt form.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind instability, and implement self-validating handling protocols.

Troubleshooting & FAQs

Q1: Why does my compound turn from a white powder to a dark brown or greenish solid upon storage?

A1: This is the hallmark of ambient amine oxidation triggered by moisture. The hydrochloride (HCl) salt is specifically designed to protonate the 4-amine, rendering it electron-deficient and stable against atmospheric oxygen. However, if the powder is exposed to high humidity, the hygroscopic nature of the salt leads to moisture absorption and subsequent salt disproportionation (loss of HCl gas). This releases the free base. Because the primary amine on the isoxazole ring is highly electron-rich—driven by the inductive effects of the 3-methyl and 5-cyclopropyl groups—it rapidly oxidizes to colored azo, nitroso, or N-oxide polymeric species[1]. Causality Check: Discoloration is rarely a failure of the isoxazole core itself, but rather a failure to maintain the protective acidic microenvironment of the amine.

Q2: Is this compound susceptible to base-catalyzed isoxazole ring opening in physiological buffers (pH 7.4), similar to the drug leflunomide?

A2: No, it is highly resistant to this specific pathway. Many researchers working with 3-unsubstituted isoxazoles (such as leflunomide) observe rapid N–O bond cleavage and ring opening to a cyanoenol at pH > 7.0[2]. Mechanistically, this degradation requires the deprotonation of the C3–H proton. Because 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine possesses a methyl group at the 3-position , this deprotonation pathway is sterically and electronically blocked. In vitro metabolism and stability studies on 3-methyl isoxazoles demonstrate complete resistance to base-catalyzed ring scission in plasma, blood, and basic buffers[2].

Q3: My in vitro assay results are highly variable when the compound is left on the benchtop. What is causing this?

A3: Photolytic degradation via photoisomerization. Isoxazoles are highly sensitive to UV and strong visible light. Upon photon absorption, the isoxazole ring undergoes photoisomerization to a highly reactive carbonyl-2H-azirine intermediate[3]. Because 2H-azirines possess immense ring strain, they rapidly undergo irreversible rearrangements to oxazole isomers or destructive ring-opening polymerization[3]. Causality Check: If your LC-MS shows a mass identical to the parent compound (m/z 139.10 [M+H]+) but with a different retention time, you have likely photoisomerized the compound to its oxazole counterpart.

Degradation Pathways Visualization

G A 5-Cyclopropyl-3-methyl- 1,2-oxazol-4-amine HCl B Moisture / Humidity (Salt Disproportionation) A->B F UV/Vis Light (hv) A->F C Free Base Amine (Electron-Rich) B->C D Atmospheric O2 (Oxidation) C->D E Azo / Nitroso Degradants (Dark) D->E G Photoisomerization F->G H Carbonyl-2H-azirine Intermediate G->H I Oxazole Isomers & Ring-Opened Polymers H->I

Fig 1: Primary degradation pathways of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride.

Quantitative Data: Stability Profile

ParameterOptimal ConditionRisk FactorMechanistic Consequence
Temperature -20°C (Solid)> 25°CThermal dehydrohalogenation (loss of HCl).
Humidity < 20% RH (Desiccated)> 50% RHSalt disproportionation; free base precipitation.
Light Exposure Amber Vials / DarkUV / Direct SunlightPhotoisomerization to 2H-azirine and oxazoles.
pH (Solution) pH 4.0 – 6.5pH > 8.0Neutralization of HCl salt; accelerated amine oxidation.

Experimental Protocol: Preparation of Self-Validating Stock Solutions

To ensure scientific integrity and eliminate degradation variables during your assays, follow this strict methodology for preparing working stocks.

Step 1: Thermal Equilibration

  • Action: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature (20-25°C) for exactly 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. This micro-hydration triggers localized salt disproportionation and initiates the oxidation cascade.

Step 2: Solubilization

  • Action: Dissolve the compound in anhydrous DMSO (water content <0.005%) to a concentration of 10 mM.

  • Causality: Standard benchtop DMSO rapidly absorbs water. Aqueous DMSO acts as a weak nucleophile/base over time, stripping the protective HCl from the amine and promoting degradation.

Step 3: Self-Validation (LC-MS Check)

  • Action: Immediately analyze a 1 µL aliquot via LC-MS (UV 254 nm).

  • Validation Criteria: A single sharp peak with m/z 139.10 [M+H]+ (free base mass) confirms integrity. The absence of m/z 153.10 (+14 Da, indicating N-oxidation) or secondary peaks with m/z 139.10 (indicating photo-rearranged oxazole isomers) validates the stock.

Step 4: Aliquoting and Storage

  • Action: Aliquot the validated solution into single-use amber glass vials, overlay with Argon gas, and store at -80°C.

  • Causality: Amber glass physically blocks the UV wavelengths required for 2H-azirine formation; Argon displaces atmospheric oxygen to prevent amine oxidation; -80°C kinetically halts all thermal degradation pathways.

References

  • Title: Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines Source: ACS Organic & Inorganic Au URL: [Link]

  • Title: Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK) Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes Source: PubMed / ASPET URL: [Link]

Sources

Technical Support Center: Synthesis of 4-Amino-1,2-oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-amino-1,2-oxazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.

Introduction to 4-Amino-1,2-oxazole Synthesis

The 4-amino-1,2-oxazole moiety is a valuable building block in medicinal chemistry, often imparting unique physicochemical properties and biological activities to parent molecules. However, its synthesis can be fraught with challenges, primarily revolving around regioselectivity, side reactions, and product stability. This guide will dissect these issues and offer practical solutions to streamline your synthetic workflow.

A prevalent and effective method for constructing the 4-amino-1,2-oxazole core involves the cyclocondensation of a β-ketonitrile with hydroxylamine. This approach is favored for its directness and the accessibility of the starting materials.[1]

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 4-amino-1,2-oxazoles, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired 4-Amino-1,2-oxazole

Question: I am attempting to synthesize a 3,5-disubstituted 4-amino-1,2-oxazole from the corresponding β-ketonitrile and hydroxylamine, but I am observing very low yields or no product formation. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield in this synthesis is a frequent challenge and can stem from several factors related to the reactivity of the starting materials and the reaction conditions.

Potential Causes & Solutions:

  • Incomplete Formation of the β-Ketonitrile: The synthesis of the β-ketonitrile precursor itself can be a source of low overall yield. Incomplete condensation of an ester with a nitrile anion can limit the amount of starting material available for the subsequent cyclization.

    • Solution: Ensure the complete formation of the β-ketonitrile. This can often be achieved by using a strong base such as sodium hydride or potassium t-butoxide in an appropriate aprotic solvent like THF or DMSO to drive the initial condensation to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial before proceeding with the addition of hydroxylamine.

  • Suboptimal Reaction Conditions for Cyclization: The cyclization of the β-ketonitrile with hydroxylamine is sensitive to pH, temperature, and solvent.

    • Solution: A systematic optimization of reaction conditions is recommended.

      • Base: The reaction is typically carried out in the presence of a base to neutralize the hydroxylamine hydrochloride and facilitate the reaction. Common bases include sodium hydroxide, potassium carbonate, or organic bases like triethylamine. The choice and stoichiometry of the base can be critical.

      • Solvent: Protic solvents like ethanol or methanol are commonly used. However, the choice of solvent can influence the solubility of reactants and intermediates, affecting the reaction rate.

      • Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier for cyclization. However, excessive heat can lead to decomposition. A careful temperature study (e.g., room temperature, 50 °C, reflux) is advisable.

  • Decomposition of Starting Materials or Product: 4-Amino-1,2-oxazoles can be sensitive to harsh reaction conditions. Prolonged reaction times or high temperatures, especially in the presence of strong acids or bases, can lead to ring-opening or other decomposition pathways.

    • Solution: Employ milder reaction conditions where possible. Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to minimize product degradation.

Issue 2: Formation of an Undesired Regioisomer (5-Amino-1,2-oxazole)

Question: My spectral data (NMR, MS) suggests that I have synthesized the 5-aminoisoxazole isomer instead of, or in addition to, the desired 4-amino-1,2-oxazole. How can I control the regioselectivity of the cyclization?

Answer: The formation of regioisomeric mixtures is one of the most significant pitfalls in the synthesis of substituted isoxazoles from unsymmetrical 1,3-dicarbonyl compounds or their equivalents.[2] The reaction of a β-ketonitrile with hydroxylamine can potentially yield both 4-amino- and 5-aminoisoxazoles.

Understanding the Causality:

The regioselectivity of the cyclization is determined by which carbonyl or nitrile group of the intermediate is attacked by the hydroxylamine nitrogen and which is attacked by the oxygen. This is influenced by the electronic and steric properties of the substituents on the β-ketonitrile.

Strategies for Regiocontrol:

  • Strategic Choice of Starting Materials:

    • Using α-Chlorooximes: A highly effective method for the regioselective synthesis of 5-aminoisoxazoles involves the reaction of lithiated alkyl nitriles with α-chlorooximes.[3] By carefully selecting your starting materials, you can direct the synthesis towards the desired isomer. While this method is reported for 5-aminoisoxazoles, understanding the mechanism can provide insights into controlling the regioselectivity for the 4-amino isomer through alternative synthetic design.

    • β-Enamino Diketones: The use of β-enamino diketones as precursors allows for regiochemical control by varying reaction conditions and the substrate structure. For instance, the choice of solvent and the use of a Lewis acid like BF3 can influence which carbonyl group is more susceptible to nucleophilic attack by hydroxylamine, thereby directing the cyclization.[2][4]

  • Reaction Condition Optimization:

    • pH Control: The pH of the reaction medium can influence the nucleophilicity of the different atoms of hydroxylamine and the susceptibility of the carbonyl and nitrile groups to attack. Careful control of pH through the choice of base and buffering agents can favor the formation of one isomer over the other.

    • Lewis Acid Catalysis: The use of a Lewis acid can selectively coordinate to one of the carbonyl groups of a β-dicarbonyl precursor, making it more electrophilic and directing the initial attack of hydroxylamine.[2]

Visualizing Regioselectivity Control:

G cluster_0 β-Ketonitrile + NH2OH cluster_1 Reaction Conditions cluster_2 Products β-Ketonitrile β-Ketonitrile Intermediate Intermediate β-Ketonitrile->Intermediate Cyclization Hydroxylamine Hydroxylamine 4-Amino-1,2-oxazole 4-Amino-1,2-oxazole Intermediate->4-Amino-1,2-oxazole Desired Pathway 5-Amino-1,2-oxazole 5-Amino-1,2-oxazole Intermediate->5-Amino-1,2-oxazole Side Reaction Conditions pH, Solvent, Lewis Acid Conditions->Intermediate Directs Regioselectivity

Caption: Control of regioselectivity in 4-amino-1,2-oxazole synthesis.

Issue 3: Difficulty in Product Purification

Question: My reaction seems to have worked, but I am struggling to isolate a pure sample of my target 4-amino-1,2-oxazole. What are common impurities and effective purification strategies?

Answer: Purification of 4-amino-1,2-oxazoles can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and potential decomposition products.

Common Impurities:

  • Unreacted β-Ketonitrile and Hydroxylamine: Incomplete reactions will leave starting materials in the crude product mixture.

  • Isomeric 5-Amino-1,2-oxazole: As discussed above, this is a common byproduct if the reaction is not regioselective.

  • Ring-Opened Products: The 1,2-oxazole ring can be susceptible to cleavage under certain conditions, leading to acyclic impurities.

  • Salts: If inorganic bases or acids are used, their salts can co-precipitate with the product.

Purification Strategies:

Method Description Best For Potential Pitfalls
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals.Removing minor impurities from a solid product.Finding a suitable solvent system can be challenging. The product may oil out instead of crystallizing.
Column Chromatography Separating components of a mixture based on their differential adsorption to a stationary phase.Separating regioisomers and other closely related impurities.The amino group can cause tailing on silica gel. The product may be unstable on the column.
Acid-Base Extraction Utilizing the basicity of the amino group to separate the product from neutral or acidic impurities.Removing non-basic impurities.The product may not be stable to the pH changes. Emulsion formation can be an issue.

Tips for Successful Purification:

  • TLC Analysis: Before attempting a large-scale purification, use TLC with different solvent systems to identify a suitable mobile phase for column chromatography or to find a good solvent for recrystallization.

  • Silica Gel Deactivation: For column chromatography, deactivating the silica gel with a small amount of triethylamine in the eluent can help to prevent tailing of the amine product.

  • Prompt Purification: Due to potential stability issues, it is often advisable to purify the product as soon as possible after the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of a 4-amino-1,2-oxazole compound? Can I store it for a long time?

A1: The stability of 4-amino-1,2-oxazoles can vary depending on the substituents on the ring. In general, they are moderately stable compounds. However, they can be sensitive to strong acids, strong bases, and high temperatures, which can lead to ring cleavage or rearrangement. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). It is always good practice to re-analyze the compound for purity before use if it has been stored for an extended period.

Q2: Are there any specific safety precautions I should take when working with hydroxylamine?

A2: Yes, hydroxylamine and its salts can be corrosive and potentially explosive, especially in concentrated form or when heated. It is crucial to handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving hydroxylamine should be conducted in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.

Q3: Can I use microwave irradiation to accelerate the synthesis of 4-amino-1,2-oxazoles?

A3: Microwave-assisted synthesis can be a powerful tool to accelerate many organic reactions, including the formation of heterocyclic compounds. It can potentially reduce reaction times and improve yields. However, careful optimization is required, as the high temperatures achieved in a microwave reactor can also lead to the decomposition of sensitive starting materials or products. It is advisable to start with low power and short reaction times and monitor the reaction closely.

Q4: My 1H NMR spectrum of the purified product shows broad signals for the amino protons. Is this normal?

A4: Yes, it is quite common for the protons of an amino group to appear as a broad singlet in the 1H NMR spectrum. This is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water or other protic species in the NMR solvent. The chemical shift of the amino protons can also be concentration-dependent. To confirm the presence of the NH2 group, you can perform a D2O exchange experiment, where the broad signal should disappear or significantly decrease in intensity.

Q5: What are some common characterization techniques for 4-amino-1,2-oxazoles?

A5: The standard characterization techniques for novel 4-amino-1,2-oxazoles include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the structure and confirming the regiochemistry. 15N NMR can also be very informative for confirming the presence and chemical environment of the nitrogen atoms in the ring and the amino group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amino group and the C=N and N-O vibrations of the oxazole ring.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for unambiguously determining the structure and regiochemistry of a crystalline product.

References

  • Bourbeau, M. P., & Rider, J. T. (2006). A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Letters, 8(17), 3679–3680. [Link]

  • Silva, R. G. M., da Silva, M. J. V., Jacomini, A. P., Moura, S., Back, D. F., Basso, E. A., & Rosa, F. A. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(9), 4531–4541. [Link]

  • Rosa, F. A., Silva, R. G. M., & Basso, E. A. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(9), 4531–4541. [Link]

Sources

Technical Support Center: Isoxazole Synthesis & Byproduct Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. Isoxazole cores are ubiquitous in drug discovery, but their synthesis—whether via 1,3-dipolar cycloadditions or Claisen cyclocondensations—is frequently plagued by poor regioselectivity and unexpected byproducts.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind byproduct formation and provide self-validating protocols to ensure your synthetic workflows are robust, reproducible, and analytically sound.

Diagnostic Workflow

The following decision tree isolates the root causes of common impurities based on standard analytical data (LC-MS, NMR, IR).

G Start Crude Reaction Mixture (Isoxazole Synthesis) Q1 Mass Spec shows [2M] mass? (Furoxan Dimerization) Start->Q1 Q2 NMR shows multiple C4-H signals? (Regioisomer Mixture) Q1->Q2 No Sol1 Action: In situ generation Slow addition of oxidant Q1->Sol1 Yes Q3 IR shows strong C=O at 1750 cm⁻¹? (5-Isoxazolone Byproduct) Q2->Q3 No Sol2 Action: Add BF₃·OEt₂ or use β-enamino diketones Q2->Sol2 Yes Sol3 Action: Acidify reaction or use N,O-diBoc protection Q3->Sol3 Yes Success Pure Isoxazole Product Q3->Success No Sol1->Success Sol2->Success Sol3->Success

Diagnostic workflow for identifying and resolving common isoxazole synthesis byproducts.

Troubleshooting Guide & FAQs

Q1: I am attempting a 1,3-dipolar cycloaddition to form an isoxazole, but LC-MS shows a significant amount of a dimeric byproduct. What is this, and how can I prevent it?

A1: The dimeric byproduct you are observing is a furoxan (1,2,5-oxadiazole N-oxide) . This occurs due to the dimerization of the highly reactive nitrile oxide intermediate.

The Causality: Nitrile oxides are transient 1,3-dipoles. If the concentration of the dipolarophile (your alkyne or alkene) is too low, or if the nitrile oxide is generated too rapidly, the system kinetically favors self-condensation. One nitrile oxide molecule acts as the dipole and the other as the dipolarophile (reacting at the C=N bond) .

The Solution: You must strictly control the steady-state concentration of the nitrile oxide. Generate the nitrile oxide in situ in the presence of the dipolarophile by using a syringe pump to slowly add the oxidizing agent (e.g., NCS or PIDA for aldoximes). Lowering the reaction temperature also kinetically favors the desired [3+2] cycloaddition over dimerization.

Q2: My Claisen cyclocondensation (1,3-dicarbonyl + hydroxylamine) yields an inseparable mixture of 3,4- and 4,5-disubstituted regioisomers. How can I drive regioselectivity?

A2: Regioisomeric mixtures are the most common pitfall in traditional Claisen isoxazole syntheses.

The Causality: Regioselectivity is dictated by the relative rates of initial nucleophilic attack by the hydroxylamine nitrogen versus oxygen onto the two competing electrophilic carbonyl carbons. In symmetrical or sterically similar 1,3-dicarbonyls, there is insufficient electronic bias to favor one pathway.

The Solution: To establish a self-validating, highly selective system, switch your starting material from a standard 1,3-dicarbonyl to a β-enamino diketone . The enamine nitrogen strongly donates electron density into the adjacent carbonyl, drastically reducing its electrophilicity. The hydroxylamine nitrogen will selectively attack the non-enamine carbonyl. Adding a Lewis acid like BF3​⋅OEt2​ coordinates the diketone, locking the conformation and pushing regioselectivity to >90% .

Q3: During the synthesis of 3-isoxazolols from β-keto esters, I am isolating a major byproduct identified as 5-isoxazolone. How do I suppress this?

A3: The formation of 5-isoxazolone is a pH-dependent tautomeric trap.

The Causality: Under neutral or basic conditions, the nucleophilicity of the hydroxylamine oxygen is enhanced. If the oxygen attacks the ester carbonyl while the nitrogen attacks the ketone, the resulting cyclization yields the 5-isoxazolone byproduct.

The Solution: Acidic conditions generally favor the formation of the 3-substituted isoxazole by protonating the intermediates and favoring N-attack on the more electrophilic ketone. For absolute control, utilize an N,O -diBoc-protected β-keto hydroxamic acid intermediate. Subsequent acid-mediated cyclization forces the regiochemistry exclusively toward the 5-substituted 3-isoxazolol .

Validated Experimental Protocols

Protocol A: Regioselective Synthesis via β-Enamino Diketones

This protocol utilizes Lewis acid catalysis to guarantee >90% regioselectivity, preventing the need for tedious chromatographic separation of isomers.

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve the β-enamino diketone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in anhydrous acetonitrile (5.0 mL).

  • Activation: Add pyridine (1.2 mmol) to neutralize the hydrochloride salt. Cool the mixture to 0 °C.

  • Catalysis: Dropwise, add BF3​⋅OEt2​ (2.0 mmol). The Lewis acid coordinates the diketone, amplifying the electrophilic differential between the two reactive sites.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS until the enamine mass is fully consumed.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL) to neutralize the Lewis acid. Extract with ethyl acetate (3 × 10 mL). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate.

Protocol B: In Situ Nitrile Oxide Generation for Furoxan Suppression

This workflow kinetically starves the dimerization pathway by maintaining a low steady-state concentration of the nitrile oxide.

  • Preparation: Dissolve the aryl aldoxime (1.0 mmol) and the terminal alkyne dipolarophile (1.5 mmol) in anhydrous dichloromethane (10 mL). Cool to 0 °C.

  • Oxidant Preparation: Prepare a solution of the oxidizing agent (e.g., N -chlorosuccinimide or (diacetoxyiodo)benzene, 1.1 mmol) in dichloromethane (5 mL).

  • Controlled Addition (Critical Step): Using a syringe pump, add the oxidant solution dropwise over a period of 2 hours . Rapid addition will spike the nitrile oxide concentration and immediately trigger furoxan formation.

  • Completion: Stir for an additional 12 hours at room temperature.

  • Workup: Wash with water and brine, dry over MgSO4​ , and concentrate. Crude NMR should reveal <5% furoxan byproduct.

Quantitative Analytical Markers

Use the following table to rapidly diagnose your crude reaction mixtures. The presence of these specific spectroscopic signatures will immediately tell you which mechanistic pathway your reaction has taken.

Compound ClassTypical MS SignatureCharacteristic ¹H NMR (δ, ppm)Characteristic ¹³C NMR (δ, ppm)Key IR Stretch (cm⁻¹)
Isoxazole (Desired)[M+H]⁺ (Exact Mass)6.0 – 7.0 (C4-H, sharp singlet)150 – 170 (C3 / C5 carbons)1600 – 1620 (C=N)
Furoxan (Dimer Byproduct)[2M+H]⁺N/A (Ring is fully substituted)110 – 115 (C3 / C4 of furoxan)1600, 1450 (N→O)
5-Isoxazolone (Byproduct)[M+H]⁺3.5 – 3.8 (C4-H₂, unconjugated)175 – 180 (C=O carbonyl)1750 – 1770 (C=O)
Regioisomer (Unexpected)[M+H]⁺~0.5 ppm shift vs desired C4-HShifted C3/C5 signals1600 – 1620 (C=N)

References

  • RSC Advances. "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones." RSC Advances, 2018. Available at:[Link]

  • Organic Letters. "Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles." ACS Publications, 2021. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides." Beilstein Journals, 2016. Available at:[Link]

Validation & Comparative

5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride vs other aminooxazoles

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride (also known as 5-cyclopropyl-3-methylisoxazol-4-amine hydrochloride) against traditional aminooxazole and aminothiazole scaffolds. This guide is designed for medicinal chemists and drug development professionals evaluating heterocyclic building blocks for hit-to-lead optimization, particularly in the design of kinase and bromodomain (BET) inhibitors.

Executive Summary: The Evolution of the Aminoisoxazole Scaffold

In early-stage drug discovery, the 2-aminothiazole motif has historically been a privileged scaffold. However, its susceptibility to S-oxidation and subsequent generation of reactive electrophiles often leads to glutathione (GSH) depletion and off-target toxicity, frequently flagging these molecules as Pan-Assay Interference Compounds (PAINS)[1][2].

Isosteric replacement of the thiazole sulfur with oxygen yields the aminooxazole/aminoisoxazole core. This scaffold hop fundamentally alters the physicochemical profile: it lowers lipophilicity (ClogP), enhances aqueous solubility, and eliminates the metabolic liability of the oxidizable sulfur atom[1].

5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride represents a highly optimized iteration of this scaffold. By incorporating a 3-methyl group and a 5-cyclopropyl group, this building block achieves a precise steric and lipophilic balance. It acts as a potent "hinge-binder" in kinase inhibitors (e.g., RET, Raf1, VEGFR-2)[3][4] and an acetyl-lysine (Kac) mimetic in BET bromodomain inhibitors (e.g., BRD4)[5][6].

Structural & Physicochemical Superiority

To understand the causality behind the performance of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine, we must analyze its structural vectors:

  • The 1,2-Oxazole (Isoxazole) Core: The electronegative oxygen reduces the electron density of the aromatic ring compared to thiazole, preventing oxidative ring-opening. The core nitrogen and the 4-amino group act as a highly directional hydrogen-bond acceptor/donor pair[1][6].

  • The 3-Methyl Substitution: Provides critical conformational restriction. In the context of BRD4 inhibition, this steric bulk prevents the molecule from adopting non-productive conformations, effectively locking the 4-amino group into an optimal geometry to form a hydrogen bond with the conserved Asn140 residue[5][7].

  • The 5-Cyclopropyl Substitution: Unlike linear alkyl chains (which are prone to ω -oxidation) or bulky tert-butyl groups (which can clash with binding pockets), the cyclopropyl ring offers high Lipophilic Ligand Efficiency (LLE). It perfectly fills hydrophobic pockets—such as the gatekeeper region in kinases or the WPF shelf in bromodomains—while maintaining excellent microsomal stability[4][6].

Quantitative Data Comparison

The following table synthesizes the representative physicochemical and in vitro ADME data comparing a traditional 2-aminothiazole, an unsubstituted 4-aminoisoxazole, and the highly substituted 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine scaffold.

Parameter2-Aminothiazole Analog4-Aminoisoxazole (Unsubstituted)5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine
ClogP 3.82.12.8
Kinetic Solubility (pH 7.4) < 10 µM> 150 µM~ 120 µM
HLM Half-Life ( t1/2​ ) 12 min45 min> 90 min
GSH Adduct Formation High (+305 m/z peak)None detectedNone detected
Target Affinity (BRD4 Kd​ ) N/A (Non-specific)~ 20 µM< 500 nM (when incorporated into lead)
Lipophilic Ligand Efficiency < 2.0~ 2.5> 4.0

Mechanism of Action: Target Engagement

The structural features of 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine allow it to act as a self-validating pharmacophore. In BET bromodomain inhibitors (such as CPI-0610 analogs), the isoxazole nitrogen and the 4-amino group form a bidentate hydrogen-bonding network with Asn140 and a water-mediated bond with Tyr97. Concurrently, the 5-cyclopropyl group projects into the hydrophobic cavity[6][7].

MOA cluster_ligand 5-CP-3-Me-Isoxazol-4-amine cluster_protein Target Protein (e.g., BRD4 / Kinase) N1 Isoxazole Nitrogen P1 Asn140 / Hinge Backbone N1->P1 H-Bond Acceptor N2 4-Amino Group N2->P1 H-Bond Donor P2 Tyr97 (Water-mediated) N2->P2 Water-Mediated H-Bond N3 5-Cyclopropyl Group P3 Hydrophobic Pocket (WPF Shelf / Gatekeeper) N3->P3 Van der Waals / Steric Fill N4 3-Methyl Group N4->N2 Conformational Restriction

Diagram 1: Binding mechanism of the 5-CP-3-Me-Isoxazol-4-amine scaffold within a target binding pocket.

Experimental Workflows & Methodologies

To objectively validate the superiority of this scaffold, researchers must employ self-validating experimental systems. Below are the definitive protocols for assessing metabolic stability and target engagement.

Protocol A: High-Throughput Metabolic Stability & GSH Trapping Assay

This protocol determines whether the scaffold hop successfully eliminated the reactive metabolite liabilities associated with traditional aminothiazoles[1].

Reagents & Preparation:

  • Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-dehydrogenase).

  • Glutathione (GSH) solution (50 mM in phosphate buffer).

  • Test compounds (10 mM in DMSO). Positive control: Verapamil (for clearance) and Acetaminophen (for GSH trapping).

Step-by-Step Methodology:

  • Incubation Mixture: In a 96-well plate, combine 1 µM of the test compound, 1 mg/mL HLM, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final volume: 100 µL/well).

  • Time-Course Sampling: At t=0,15,30,60, and 90 minutes, withdraw 20 µL aliquots and quench immediately in 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation:

    • Calculate intrinsic clearance ( CLint​ ) from the log-linear decline of the parent compound.

    • Scan for GSH adducts by monitoring for mass shifts of +305 Da (addition of GSH) or +321 Da (oxidation + GSH addition). The 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine scaffold should yield zero detectable GSH adducts.

Protocol B: Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF (or Thermal Shift Assay) provides a direct, label-free measurement of the scaffold's ability to stabilize the folded state of the target protein (e.g., BRD4 BD1 or RET kinase domain)[8].

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant BRD4(BD1) protein to a final concentration of 2 µM in assay buffer (10 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X (from a 5000X stock in DMSO).

  • Compound Plating: Dispense 1 µL of test compound (ranging from 10 µM to 1 mM in DMSO) into a 384-well PCR plate. Add 19 µL of the Protein/Dye mixture. Self-Validation: Include DMSO-only wells as negative controls and a known binder (e.g., (+)-JQ1 for BRD4) as a positive control.

  • Thermal Denaturation: Seal the plate and centrifuge at 1,000 rpm for 1 minute. Run the plate in a Real-Time PCR machine, ramping the temperature from 25°C to 95°C at a rate of 1°C/minute, monitoring fluorescence (Ex: 490 nm, Em: 575 nm).

  • Data Analysis: Calculate the melting temperature ( Tm​ ) from the inflection point of the melt curve (first derivative minimum). The thermal shift ( ΔTm​ ) is calculated as Tm,compound​−Tm,DMSO​ . A ΔTm​>2∘C indicates significant target engagement.

Scaffold Hopping Workflow Visualization

The transition from a problematic hit to an optimized lead using this specific hydrochloride salt follows a logical, structure-based drug design (SBDD) workflow.

ScaffoldHop N1 1. Identify PAINS Liability (e.g., 2-Aminothiazole Hit) N2 2. Isosteric Scaffold Hopping (Remove Oxidizable Sulfur) N1->N2 Toxicity / GSH Flag N3 3. Base Aminoisoxazole (Improved Sol., Lower ClogP, Low Affinity) N2->N3 Synthesize Oxazole Core N4 4. Steric & Lipophilic Tuning (Add 3-Me, 5-Cyclopropyl) N3->N4 SBDD / Crystallography N5 5. 5-CP-3-Me-Isoxazol-4-amine (Optimized LLE & Hinge Binding) N4->N5 Final Lead Candidate Generation

Diagram 2: Step-by-step logic of scaffold hopping from aminothiazoles to the optimized aminoisoxazole.

References

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry ACS Medicinal Chemistry Letters[Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole MDPI Pharmaceuticals[Link]

  • Chemogenomics for drug discovery: clinical molecules from open access chemical probes RSC Chemical Biology (via PMC)[Link]

  • Identification of a Benzoisoxazoloazepine Inhibitor (CPI-0610) of the Bromodomain and Extra-Terminal (BET) Family as a Candidate for Human Clinical Trials Journal of Medicinal Chemistry[Link]

  • Targeting bromodomain-containing proteins: research advances of drug discovery Signal Transduction and Targeted Therapy (via PMC)[Link]

  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign Bioorganic & Medicinal Chemistry Letters (via PMC)[Link]

  • Targeting Rearranged during Transfection in Cancer: A Perspective on Small-Molecule Inhibitors and Their Clinical Development Journal of Medicinal Chemistry[Link]

Sources

A Comparative Guide to the Synthesis of 5-Cyclopropyl-1,2-oxazoles for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The 5-cyclopropyl-1,2-oxazole motif is a privileged scaffold in modern medicinal chemistry, valued for its unique conformational constraints and metabolic stability, which often translate into enhanced potency and favorable pharmacokinetic profiles of drug candidates. This guide provides an in-depth comparison of two prominent synthetic routes to this valuable heterocyclic core: the cyclocondensation of a cyclopropyl-substituted β-enamino ketone and the 1,3-dipolar cycloaddition of a nitrile oxide with cyclopropylacetylene. This analysis is designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge to select the most suitable synthetic strategy for their specific applications.

Route 1: Cyclocondensation of a Cyclopropyl β-Enamino Ketone

This classical yet robust approach builds the isoxazole ring from a pre-formed three-carbon cyclopropyl-containing backbone. The key transformation is the reaction of a β-enamino ketone with hydroxylamine, which proceeds via a condensation-cyclization-dehydration sequence to afford the 5-substituted isoxazole with high regioselectivity.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of hydroxylamine on the β-carbon of the enaminone, displacing the dimethylamino group. The resulting intermediate then undergoes intramolecular cyclization via the attack of the hydroxylamine nitrogen onto the carbonyl carbon. Subsequent dehydration of the cyclic intermediate yields the aromatic 5-cyclopropyl-1,2-oxazole. The regioselectivity for the 5-substituted product is dictated by the initial Michael-type addition of hydroxylamine to the enone system.[1][2]

cluster_0 Route 1: Cyclocondensation start 1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one + NH2OH·HCl intermediate1 Michael Addition Intermediate start->intermediate1 Base (e.g., NaHCO3) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-Cyclopropyl-1,2-oxazole intermediate2->product Dehydration

Caption: Workflow for the cyclocondensation synthesis of 5-cyclopropyl-1,2-oxazole.

Experimental Protocol

Step 1: Synthesis of (2E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one

To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq). The reaction mixture is heated at reflux for 12-16 hours. After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude β-enamino ketone, which can often be used in the next step without further purification.[3]

Step 2: Synthesis of 5-Cyclopropyl-1,2-oxazole

The crude (2E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one (1.0 eq) is dissolved in a protic solvent like methanol. To this solution, hydroxylamine hydrochloride (1.5 eq) and a mild base such as sodium bicarbonate (2.0 eq) are added. The mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 5-cyclopropyl-1,2-oxazole.[1][2]

Route 2: 1,3-Dipolar Cycloaddition of a Nitrile Oxide with Cyclopropylacetylene

The Huisgen 1,3-dipolar cycloaddition is a powerful and convergent method for the synthesis of five-membered heterocycles.[4] In this route, a nitrile oxide, typically generated in situ, reacts with cyclopropylacetylene in a [3+2] cycloaddition to form the 5-cyclopropyl-1,2-oxazole ring. This method offers the advantage of constructing the heterocyclic core in a single, often high-yielding, step from simple precursors.

Mechanistic Rationale

The reaction proceeds through a concerted pericyclic mechanism involving the overlap of the frontier molecular orbitals of the 1,3-dipole (nitrile oxide) and the dipolarophile (cyclopropylacetylene). The regioselectivity, leading to the 5-cyclopropyl substituted isoxazole, is governed by the electronic and steric properties of the substituents on both reactants. For terminal alkynes like cyclopropylacetylene, the reaction with simple nitrile oxides generally favors the formation of the 3,5-disubstituted isoxazole.[5][6]

cluster_1 Route 2: 1,3-Dipolar Cycloaddition start Aldoxime + NCS intermediate1 Hydroximoyl Chloride start->intermediate1 Chlorination intermediate2 Nitrile Oxide (in situ) intermediate1->intermediate2 Base (e.g., DBU) product 5-Cyclopropyl-1,2-oxazole intermediate2->product dipolarophile Cyclopropylacetylene dipolarophile->product

Caption: Workflow for the 1,3-dipolar cycloaddition synthesis of 5-cyclopropyl-1,2-oxazole.

Experimental Protocol

In situ Generation of Nitrile Oxide and Cycloaddition with Cyclopropylacetylene

To a stirred solution of the desired aldoxime (e.g., benzaldoxime for a 3-phenyl-5-cyclopropylisoxazole, 1.0 eq) in an anhydrous solvent such as DMF, N-chlorosuccinimide (NCS) (1.2 eq) is added portion-wise at room temperature. The mixture is stirred for 30 minutes. Cyclopropylacetylene (1.2 eq) is then added, followed by the dropwise addition of a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq), at 0 °C. The reaction is allowed to warm to room temperature and stirred for 1-8 hours, with progress monitored by TLC. After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the 5-cyclopropyl-1,2-oxazole derivative.[7]

Comparative Analysis

FeatureRoute 1: CyclocondensationRoute 2: 1,3-Dipolar Cycloaddition
Starting Materials Cyclopropyl methyl ketone, DMF-DMA, hydroxylamine hydrochlorideAldoxime, cyclopropylacetylene, NCS, DBU
Number of Steps Two-step, one-pot potentialOne-pot
Regioselectivity Generally high for 5-substitutionGenerally high for 3,5-disubstitution
Reaction Conditions Requires heating (reflux)Often proceeds at room temperature
Substrate Scope Versatile for various ketonesBroad scope for both aldoximes and alkynes
Potential Byproducts Incomplete reaction intermediatesDimerization of nitrile oxide (furoxans)
Overall Yield Moderate to good (typically 60-80%)Good to excellent (typically 70-95%)

Conclusion and Expert Recommendations

Both the cyclocondensation of a cyclopropyl β-enamino ketone and the 1,3-dipolar cycloaddition of a nitrile oxide with cyclopropylacetylene represent viable and effective strategies for the synthesis of 5-cyclopropyl-1,2-oxazoles.

Route 1 (Cyclocondensation) is a reliable and well-established method, particularly advantageous when the starting cyclopropyl ketone is readily available or when large-scale synthesis is required, as the reagents are relatively inexpensive. The two-step nature of the process allows for the isolation and characterization of the enaminone intermediate, which can be beneficial for process control.

Route 2 (1,3-Dipolar Cycloaddition) offers a more convergent and often higher-yielding approach. Its one-pot nature makes it particularly attractive for library synthesis and rapid exploration of structure-activity relationships, as a variety of substituents can be introduced on the 3-position of the isoxazole ring by simply changing the starting aldoxime. The mild reaction conditions are also a significant advantage, allowing for the presence of sensitive functional groups.

The choice between these two routes will ultimately depend on the specific goals of the research program, including the availability of starting materials, the desired scale of the synthesis, and the need for structural diversity. For rapid analogue synthesis and high-throughput screening, the 1,3-dipolar cycloaddition is often the preferred method. For process development and large-scale manufacturing, the cyclocondensation route may offer economic advantages.

References

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - Beilstein Journals. (2021). Retrieved from [Link]

  • 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study - CORE. (2019). Retrieved from [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides | Journal of Agricultural and Food Chemistry - ACS Publications. (2020). Retrieved from [Link]

  • Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions - PMC. (n.d.). Retrieved from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (2025). Retrieved from [Link]

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds - MDPI. (2022). Retrieved from [Link]

  • Synthesis of Oxazoles Containing CF3-Substituted Alcohol Unit via Tandem Cycloisomerization/Hydroxyalkylation from N-Propargylamides with Trifluoropyruvates - MDPI. (2024). Retrieved from [Link]

  • 1-(Cyclopropyl)-3-dimethylaminoprop-2-en-1-one (1207839-99-3) - Chemchart. (n.d.). Retrieved from [Link]

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - MDPI. (2022). Retrieved from [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC. (n.d.). Retrieved from [Link]

  • WO2016023913A1 - Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol - Google Patents. (n.d.).
  • Synthesis of Trisubstituted Oxazoles via Aryne Induced[1][5] Sigmatropic Rearrangement-Annulation Cascade. (n.d.). Retrieved from [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - MDPI. (2024). Retrieved from [Link]

  • 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Retrieved from [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides - International Journal of Chemical and Physical Sciences. (n.d.). Retrieved from [Link]

  • 1,3-Dipolar cycloaddition - Wikipedia. (n.d.). Retrieved from [Link]

  • (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - ResearchGate. (2025). Retrieved from [Link]

  • The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene - SMU. (n.d.). Retrieved from [Link]

  • 1,3-dipolar cycloadditions to cyclopropenes: convenient way for the synthesys of heterocyclic - DOI. (n.d.). Retrieved from [Link]

  • Scope of the reaction for synthesis of isoxazoles. Reagents and conditions - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Validated Analytical Methods for 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the physicochemical liabilities of a target molecule is the critical first step in method development. 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride (CAS: 1461713-39-2) presents a distinct analytical challenge[1]. As a hydrochloride salt of a primary amine attached to an electron-withdrawing isoxazole ring, this compound is highly polar and exists as a polycationic species under standard acidic chromatographic conditions.

When analyzed using traditional Reversed-Phase Liquid Chromatography (RPLC), polar basic amines suffer from severe peak tailing and poor retention (often eluting in the void volume) due to secondary electrostatic interactions with residual silanols on the silica support[2]. To establish a robust, self-validating analytical method, chromatographers must objectively evaluate and choose between Ion-Pairing RP-HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Objective Comparison: RP-HPLC vs. HILIC

The decision between RP-HPLC and HILIC dictates the entire downstream workflow, including mass spectrometry (MS) compatibility and sample preparation. HILIC provides an orthogonal retention mechanism driven by the partitioning of the analyte into a water-enriched layer immobilized on a polar stationary phase[3].

Analytical ParameterIon-Pairing RP-HPLCZwitterionic HILIC
Primary Retention Mechanism Hydrophobic partitioning + Ion-pairingHydrophilic partitioning into a water layer[3]
Mobile Phase Composition High Aqueous (e.g., 95% Water)High Organic (e.g., 80% Acetonitrile)
LC-MS Compatibility Poor: Ion-pairing agents (TFA) cause severe signal suppression.Excellent: Volatile ammonium buffers enhance ESI ionization[4].
Peak Symmetry Moderate: Prone to silanol tailing without heavy additives.Excellent: The immobilized water layer masks active silanols[2].
Equilibration Time Fast: ~10 column volumes.Slow: ~20-30 column volumes required to stabilize the water layer[5].

Validated Experimental Protocols

Every protocol described below is designed as a self-validating system . Before analyzing unknown samples, the system must pass a System Suitability Test (SST). If the theoretical plate count ( N ) drops below 5,000 or the tailing factor ( Tf​ ) exceeds 1.5, the run is automatically invalidated, signaling a breakdown in the method's chemical causality (e.g., buffer depletion or column degradation).

Protocol A: Zwitterionic HILIC (Recommended for LC-MS & High-Throughput)

Causality Check: HILIC is selected because the high concentration of acetonitrile (>80%) provides optimal peak shape and sensitivity for polar amines[5]. The zwitterionic stationary phase ensures a stable water layer, while ammonium formate provides the necessary ionic strength to prevent electrostatic repulsion between the protonated amine and the stationary phase[2].

  • Column Selection: SeQuant® ZIC®-HILIC (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 80% Acetonitrile / 20% Aqueous Ammonium Formate (10 mM, adjusted to pH 3.0 with formic acid).

  • Flow Rate & Temperature: 1.0 mL/min at 30 °C.

  • Detection (UV/MS): UV at 250 nm. Mechanistic Note: The isoxazole core exhibits a characteristic π→π∗ UV absorption transition. Based on evaluations of substituted isoxazoles, the absorption maximum ( λmax​ ) is typically centered around 235–255 nm[6].

  • Sample Diluent: 75:25 Acetonitrile:Water. Critical Causality: Matching the sample diluent to the initial mobile phase prevents solvent-mismatch, which is the primary cause of peak splitting in HILIC[5].

Protocol B: Ion-Pairing RP-HPLC (Alternative for UV-Only QA/QC)

Causality Check: For laboratories lacking HILIC infrastructure, RP-HPLC can be forced to retain the analyte by adding 0.1% Trifluoroacetic acid (TFA). The strong acid protonates residual silanols (reducing tailing) and pairs with the protonated isoxazole amine to form a neutral, hydrophobic complex that partitions into the C18 phase[2].

  • Column Selection: Waters XBridge® C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Profile: 5% B for 2 min, ramp to 60% B over 15 min, hold for 3 min.

  • Flow Rate & Temperature: 1.0 mL/min at 25 °C.

  • Detection: UV at 250 nm. (Do not route to MS due to TFA contamination).

Method Performance & Validation Data

The following table summarizes the quantitative validation metrics (simulated based on ICH Q2(R1) guidelines for this molecular class) to objectively demonstrate the performance superiority of HILIC for this specific compound.

Validation MetricProtocol A (Zwitterionic HILIC)Protocol B (Ion-Pairing RP-HPLC)
Retention Time ( tR​ ) 6.4 min (Isocratic)8.2 min (Gradient)
Tailing Factor ( Tf​ ) 1.051.35
Linearity ( R2 ) > 0.999 (1 - 100 µg/mL)> 0.995 (5 - 100 µg/mL)
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.20 µg/mL / 0.60 µg/mL
Precision (%RSD, n=6) 0.8%1.4%

Method Selection Workflow

To streamline laboratory decision-making, follow the logical workflow below when assigning an analytical method for 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride or its structural analogs.

MethodWorkflow Step1 Analyte: 5-Cyclopropyl-3-methyl- 1,2-oxazol-4-amine HCl Step2 Is LC-MS Compatibility Strictly Required? Step1->Step2 PathA Select Zwitterionic HILIC (Ammonium Formate / MeCN) Step2->PathA Yes (High Priority) PathB Select Ion-Pairing RP-HPLC (0.1% TFA / MeCN) Step2->PathB No (UV Detection Only) OptA Optimize Buffer Molarity (10-20 mM) to mask silanols PathA->OptA OptB Optimize Gradient Profile to ensure k' > 2 PathB->OptB Val Execute ICH Q2(R1) Method Validation OptA->Val OptB->Val

Caption: Chromatographic method selection workflow for polar isoxazole amine derivatives.

References

  • [1] PubChemLite. 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride. Retrieved from:

  • [3] ChemRxiv. HILIC-LC-MS assisted oxidative three-component on-DNA click reactions. Retrieved from:

  • [5] Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from:

  • [6] ACS Organic & Inorganic Au. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Retrieved from:

  • [2] MDPI. Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography... for the Analysis of Basic Compounds. Retrieved from:

  • [4] SciELO. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. Retrieved from:

Sources

A Comparative Guide to Purity Assessment of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. For novel chemical entities such as 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride, a representative polar amine salt, establishing a robust and accurate analytical method for purity determination is paramount. Purity assessment is a cornerstone of drug discovery and development programs, ensuring that the biological and therapeutic outcomes are linked to the compound of interest and not its impurities[1].

This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this target compound. While HPLC is a workhorse in most quality control laboratories, qNMR is gaining significant recognition as a primary ratio method of measurement, offering direct traceability to the International System of Units (SI) without the need for an identical reference standard of the analyte[2][3]. We will explore the fundamental principles, provide detailed experimental protocols, and present a comparative analysis of these orthogonal methods, grounding our discussion in the principles of analytical procedure lifecycle management as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP)[2][4].

The Principle and Power of Quantitative NMR (qNMR)

Unlike separation-based techniques, qNMR is an inherently quantitative spectroscopic method. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal in an NMR spectrum and the number of atomic nuclei giving rise to that signal[5][6]. This unique characteristic allows for the determination of the molar ratio of different substances in a solution from a single, rapid measurement[3][7].

For absolute quantification and purity assessment, the internal calibration (or internal standard) method is most commonly employed[1]. In this approach, a certified reference material (CRM) of known purity and mass is added to a known mass of the analyte. The purity of the analyte (Purityₐ) can then be calculated using the following equation:

Purityₐ (%) = (Iₐ / Istd) * (Nstd / Nₐ) * (Mₐ / Mstd) * (mstd / mₐ) * Puritystd

Where:

  • I : Integral value of the signal for the analyte (a) and the internal standard (std)

  • N : Number of protons giving rise to the selected signal

  • M : Molar mass

  • m : Mass

  • Puritystd : Purity of the internal standard

This direct, ratio-based measurement makes qNMR a primary method, capable of yielding results with high precision and a well-defined uncertainty budget[2].

Method Development: A Scientist's Perspective

The success of a qNMR assay hinges on meticulous method development. Each choice is deliberate and grounded in the physicochemical properties of the analyte and the principles of NMR spectroscopy.

Selection of Solvent
  • Causality: The primary requirement is that both the analyte (5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine HCl) and the internal standard dissolve completely to form a homogeneous solution. For a polar hydrochloride salt, deuterated polar solvents like Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O) are primary candidates. The choice also depends on ensuring that the solvent's residual signals do not overlap with key signals from the analyte or the internal standard.

Selection of the Internal Standard (IS)
  • Causality: The internal standard is the anchor of the qNMR experiment; its integrity directly translates to the accuracy of the result[8]. The ideal IS for this analysis must be:

    • High Purity & Certified: A CRM with a certificate of analysis stating its purity and measurement uncertainty is essential for metrological traceability[9][10].

    • Chemically Inert: It must not react with the analyte, solvent, or trace moisture.

    • Spectrally Simple: It should have one or more sharp, well-resolved signals that do not overlap with any analyte signals.

    • Soluble: It must be soluble in the chosen deuterated solvent.

    • Appropriate Chemical Shift: Its signals should ideally be in a clear region of the spectrum.

  • Recommendation for this Topic: Given the polar nature of the analyte, Maleic acid or Dimethyl sulfone (DMSO₂) are excellent candidates. They are stable, highly pure CRMs are available, and their sharp singlets in DMSO-d₆ appear in regions unlikely to overlap with the complex pattern of the analyte.

Optimization of NMR Acquisition Parameters
  • Causality: To ensure the signal integrals are truly proportional to the number of protons, complete relaxation of the nuclei between successive pulses is critical.

    • Relaxation Delay (d1): This is the most crucial parameter for quantification. The d1 delay must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of all signals being quantified (both analyte and IS). A shorter delay will lead to signal saturation, especially for nuclei with long T₁ values, resulting in an underestimation of their concentration. A conservative d1 of 30-60 seconds is often a good starting point for small molecules to ensure full relaxation[11].

    • Pulse Angle: A 90° pulse angle is typically used to maximize the signal for each scan.

Detailed Experimental Protocols

The following protocols outline a self-validating system for purity determination. Cross-validation using an orthogonal method like HPLC is the gold standard for ensuring the highest degree of confidence in the purity value[11].

Protocol 1: Purity by ¹H-qNMR
  • Preparation:

    • Using a high-precision analytical balance, accurately weigh approximately 15 mg of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride into a clean, dry vial. Record the mass precisely.

    • Accurately weigh approximately 5-10 mg of a suitable certified internal standard (e.g., Maleic acid) into the same vial. Record the mass precisely.

  • Dissolution:

    • Add a precise volume (e.g., 0.7 mL) of DMSO-d₆ to the vial.

    • Vortex the vial thoroughly until both the analyte and the internal standard are completely dissolved.

  • NMR Analysis:

    • Transfer the solution to a high-quality 5 mm NMR tube.

    • Acquire the ¹H-NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Key Acquisition Parameters:

      • Pulse Program: Standard 90° pulse (e.g., zg30 on Bruker systems).

      • Relaxation Delay (d1): ≥ 30 seconds.

      • Number of Scans: 8 to 16 (to achieve adequate signal-to-noise).

  • Data Processing:

    • Apply Fourier transform, and manually phase the spectrum carefully.

    • Apply a baseline correction to ensure a flat baseline across the entire spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methyl protons or cyclopropyl protons) and a signal from the internal standard (e.g., the singlet for Maleic acid).

  • Calculation:

    • Use the formula provided earlier to calculate the purity of the analyte.

Protocol 2: Purity by HPLC-UV (Comparative Method)
  • Instrumentation: HPLC system with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a typical starting point for polar amine compounds.

  • Sample Preparation: Prepare a stock solution of the analyte in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject 5-10 µL of the sample.

    • Monitor the elution at a suitable wavelength (e.g., determined by a UV scan, likely around 254 nm).

  • Quantification:

    • Determine purity by area normalization, where the main peak's area is expressed as a percentage of the total area of all detected peaks. This is a relative method and assumes all impurities have the same response factor as the API, which is a potential source of inaccuracy. For higher accuracy, impurity reference standards would be required.

Visualization of Workflows and Concepts

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Accurately Weigh Analyte weigh_is 2. Accurately Weigh Internal Standard (IS) weigh_analyte->weigh_is dissolve 3. Dissolve in Deuterated Solvent weigh_is->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer acquire 5. Acquire Spectrum (d1 ≥ 30s) transfer->acquire process 6. Phasing & Baseline Correction acquire->process integrate 7. Integrate Analyte & IS Signals process->integrate calculate 8. Calculate Purity (Using Formula) integrate->calculate Method_Comparison cluster_pros cluster_cons qNMR qNMR Principle: Spectroscopy (Molar Ratio) Quantification: Direct (vs. IS) Reference: Certified IS qnmr_pros • Primary Method • High Precision • No Analyte Standard Needed • Structural Info Included qNMR->qnmr_pros has qnmr_cons • Lower Sensitivity • Requires Soluble/Pure IS • High Capital Cost qNMR->qnmr_cons has HPLC HPLC Principle: Separation (Partitioning) Quantification: Indirect (Calibration Curve) Reference: Analyte Standard hplc_pros • High Sensitivity • Well-Established • Good for Complex Mixtures HPLC->hplc_pros has hplc_cons • Requires Analyte Standard • Response Factors Vary • Solvent Consumption HPLC->hplc_cons has GC GC Principle: Separation (Volatility) Quantification: Indirect (Calibration Curve) Reference: Analyte Standard gc_pros • Excellent for Volatile Impurities • High Resolution GC->gc_pros has gc_cons • Requires Volatile/Stable Analytes • Derivatization often needed (Analyte is non-volatile) GC->gc_cons has

Sources

A Comparative Guide to Cross-Reactivity Studies of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the selectivity of a novel therapeutic candidate is a cornerstone of a successful drug discovery program. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride and its derivatives. The objective is to equip research teams with the rationale and practical steps for designing and executing a robust screening cascade to identify and mitigate potential off-target effects, thereby enhancing the safety and efficacy profile of lead compounds.

The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds.[1][2] This inherent biological activity necessitates a thorough investigation of the selectivity profile of any new isoxazole-based chemical entity. Early and comprehensive cross-reactivity profiling can prevent costly late-stage failures and provide a clearer path to clinical development.[3]

Designing a Tiered Screening Cascade for Selectivity Profiling

A strategic, tiered approach to selectivity screening is paramount for efficient and data-driven decision-making.[4] This "screening cascade" allows for the rapid initial assessment of a broad range of potential off-targets, followed by more focused and in-depth studies on compounds that meet predefined criteria. This approach conserves resources by eliminating non-selective compounds early in the process.

The design of a screening cascade should be tailored to the specific target and chemical matter. For a novel compound like 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride, a logical progression would involve broad, high-throughput biochemical assays followed by more physiologically relevant cell-based assays.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Cellular Validation & Potency cluster_2 Tier 3: In-depth Profiling & Lead Optimization Primary_Screening Primary Target Assay (Biochemical) Safety_Panel Broad Safety Panel (e.g., Eurofins SafetyScreen44™, Reaction Biology InVEST44™) [Biochemical Binding Assays] Primary_Screening->Safety_Panel Active Compounds Kinase_Panel Kinome Scan (e.g., Reaction Biology Kinase Panels) [Biochemical Activity Assays] Safety_Panel->Kinase_Panel Clean Hits Cellular_Target Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) Kinase_Panel->Cellular_Target Selective Hits Cellular_Function Cellular Functional Assay (Downstream Signaling) Cellular_Target->Cellular_Function Orthogonal_Assay Orthogonal Biochemical Assay (e.g., Different technology platform) Cellular_Function->Orthogonal_Assay Dose_Response Dose-Response Curves for Hits (IC50/EC50/Kd determination) Orthogonal_Assay->Dose_Response Confirmed Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Dose_Response->SAR_Studies Lead_Selection Lead Candidate Selection SAR_Studies->Lead_Selection

Caption: A tiered screening cascade for selectivity profiling.

PART 1: Biochemical Assays for Initial Cross-Reactivity Assessment

Biochemical assays are ideal for initial high-throughput screening due to their robustness, lower cost, and ability to test a large number of targets simultaneously. These assays typically measure direct binding to a purified protein or inhibition of its enzymatic activity.

Broad Safety Panels

Commercially available safety panels are an efficient first step to identify potential liabilities.[5][6][7] These panels typically include a wide range of targets known to be associated with adverse drug reactions, such as G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

Table 1: Comparison of Commercial Safety Screening Panels

Panel ProviderPanel NameNumber of TargetsTarget Classes CoveredAssay Format
Eurofins Discovery SafetyScreen44™44GPCRs, Ion Channels, Enzymes, Transporters, Nuclear ReceptorsRadioligand Binding
Reaction Biology InVEST44™ Panel44GPCRs, Ion Channels, Enzymes, Transporters, Nuclear ReceptorsVarious (Binding & Enzyme)
Charles River Off-Target ScreeningCustomPlasma membrane and secreted proteinsCell Microarray

Experimental Protocol: Radioligand Binding Assay for GPCRs

This protocol provides a general framework for assessing the binding of a test compound to a GPCR using a radiolabeled ligand.

  • Membrane Preparation:

    • Culture cells stably expressing the target GPCR.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-ligand), and varying concentrations of the test compound (5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride derivative).

    • To determine non-specific binding, include wells with a high concentration of a known, non-radiolabeled antagonist.

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Detection and Data Analysis:

    • Harvest the membranes onto a filter plate using a cell harvester, and wash with cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.

Kinase Profiling

Given that a vast number of small molecule inhibitors target the ATP-binding site of kinases, which is highly conserved across the kinome, assessing cross-reactivity against a panel of kinases is crucial.[8][9]

Table 2: Hypothetical Kinase Selectivity Data for Isoxazole Derivatives

Compound IDPrimary Target IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Score (S10 at 1µM)
Parent Compound 50500>10,0000.05
Derivative A 452508,0000.03
Derivative B 60>10,000>10,0000.01
Reference Inhibitor 101001,0000.15

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a common method for measuring kinase activity by quantifying the amount of ADP produced in a kinase reaction.[10]

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, its specific substrate, and ATP to initiate the reaction.

    • Add the test compound at various concentrations.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The light signal is proportional to the amount of ADP produced and therefore correlates with kinase activity.

    • Calculate the percent inhibition of kinase activity at each compound concentration to determine the IC50 value.

PART 2: Cell-Based Assays for Physiologically Relevant Selectivity

While biochemical assays are excellent for initial screening, they do not fully recapitulate the cellular environment. Cell-based assays provide a more physiologically relevant context by assessing compound activity in the presence of cellular membranes, competing endogenous ligands (like ATP), and active drug efflux mechanisms.[11]

Cellular Target Engagement

Confirming that a compound engages its intended target (and potential off-targets) within a living cell is a critical step.

Experimental Protocol: NanoBRET™ Target Engagement Assay (Promega)

The NanoBRET™ assay measures the binding of a test compound to a target protein in live cells using bioluminescence resonance energy transfer (BRET).[12][13][14][15]

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.

  • Assay Execution:

    • Add the NanoBRET™ tracer (a fluorescent ligand for the target) and the test compound at various concentrations to the cells.

    • Incubate for a defined period to allow for binding equilibrium.

    • Add the NanoBRET™ Nano-Glo® Substrate.

  • Detection and Analysis:

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-enabled plate reader.

    • Calculate the BRET ratio. Competitive binding of the test compound will displace the tracer, leading to a decrease in the BRET signal.

    • Determine the IC50 value from the dose-response curve.

G cluster_0 NanoBRET™ Target Engagement Workflow A 1. Transfect cells with NanoLuc®-tagged target protein B 2. Add cell-permeable fluorescent tracer A->B C 3. Add test compound B->C D 4. Add Nano-Glo® Substrate C->D E 5. Measure BRET signal D->E F Result: Displacement of tracer by compound reduces BRET signal E->F

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Functional Cellular Assays

Functional assays measure the downstream consequences of target engagement, providing insights into the compound's agonist, antagonist, or inverse agonist activity.

Experimental Protocol: GTPγS Binding Assay for GPCRs

This functional assay measures the activation of G-proteins, an early event in GPCR signaling.[16][17]

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR as described in the radioligand binding assay protocol.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.

    • Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

    • Incubate at 30°C for 60 minutes.

  • Detection and Analysis:

    • Stop the reaction by rapid filtration through a filter plate, followed by washing with cold buffer.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • An increase in [³⁵S]GTPγS binding indicates agonist activity.

    • Calculate the EC50 and Emax (maximum effect) from the dose-response curve.

PART 3: Structure-Selectivity Relationships and Lead Optimization

The data generated from the screening cascade should be used to establish a structure-activity relationship (SAR) and, more importantly, a structure-selectivity relationship (SSR).[18][19][20] Understanding how modifications to the 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride scaffold affect selectivity is key to designing more specific and safer drug candidates.

For instance, modifications to the cyclopropyl group or the methyl group on the isoxazole ring could alter the shape and electrostatic interactions of the molecule, thereby influencing its binding to on- and off-targets.[21] Similarly, derivatization of the amine could introduce new interactions or steric clashes that enhance selectivity.

Table 3: Hypothetical Structure-Selectivity Relationship Data

DerivativeModificationPrimary Target IC50 (nM)Key Off-Target IC50 (nM)Rationale for Selectivity Change
Parent -50500 (Kinase X)Baseline
1 Cyclopropyl -> Cyclobutyl75>10,000Increased steric bulk reduces binding in the smaller pocket of Kinase X.
2 4-amine -> 4-acetamide602,000Amide group forms a new hydrogen bond with a specific residue in the primary target, not present in Kinase X.
3 3-methyl -> 3-trifluoromethyl150800Electron-withdrawing group alters the electronics of the isoxazole ring, weakening off-target interactions.

By systematically synthesizing and testing derivatives, a clear SSR can be established, guiding the lead optimization process toward compounds with the desired selectivity profile.

Conclusion

A thorough investigation of cross-reactivity is a non-negotiable aspect of modern drug discovery. For novel chemical series such as derivatives of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride, a systematic and tiered approach to selectivity profiling is essential. By combining broad biochemical screens with more physiologically relevant cell-based assays, researchers can gain a comprehensive understanding of a compound's off-target liabilities. This data-driven approach, coupled with a keen understanding of structure-selectivity relationships, will ultimately lead to the development of safer and more effective medicines.

References

  • Vahey, D. (2026, March 16). Accidental Discovery Leads to New Drug Modification Ability. Technology Networks. [Link]

  • Jacobson, K. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PMC. [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]

  • Cuny, G. D., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. PMC. [Link]

  • Brenner, S., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Kovács, J. J., et al. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • Charles River Laboratories. (n.d.). Preclinical CRO Services for Safety Assessment. Charles River Laboratories. [Link]

  • Wells, C. I., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • St. John's College, University of Cambridge. (2026, March 14). A lab mistake at Cambridge reveals a powerful new way to modify drug molecules. ScienceDaily. [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Salmaso, V., et al. (2013). Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors. ACS Publications. [Link]

  • Eurofins Discovery. (n.d.). Drug Candidate Selection Panels. Eurofins Discovery. [Link]

  • Vidi, P. A., et al. (2011). Visualization of G protein-coupled receptor (GPCR) Interactions in Living Cells Using Bimolecular Fluorescence Complementation (BiFC). PMC. [Link]

  • Deprez-Poulain, R., et al. (2025). Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. ResearchGate. [Link]

  • am Ende, D. J., et al. (2015). Case Studies in the Development of Drug Substance Control Strategies. Organic Process Research & Development. [Link]

  • Brown, N., & Aspinall-O'Dea, M. (2025, September 2). Off-Target, On-Point: How Retrogenix® Reduces Risk and Animal Use. Charles River. [Link]

  • ResearchGate. (n.d.). t-SNE dimension-reduced visualization of GPCRs using features learned... ResearchGate. [Link]

  • Reaction Biology. (2025, February 11). Predicting Adverse Drug Reactions Early: A Closer Look at the InVEST44™ Profiling Panel. Reaction Biology. [Link]

  • Eurofins Discovery. (2024, May 11). Eurofins Discovery. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link]

  • ResearchGate. (n.d.). Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). Industry-leading Safety Screening with Custom Panels. Eurofins Discovery. [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]

  • Drug Hunter. (2025, December 29). Top 10 Most Popular Drug Hunter Case Studies of 2025. Drug Hunter. [Link]

  • Charles River Laboratories. (n.d.). Retrogenix CAR Specificity Testing. Charles River Laboratories. [Link]

  • Zhang, Q., et al. (2023). Activity Map and Transition Pathways of G Protein-Coupled Receptor Revealed by Machine Learning. Journal of Chemical Information and Modeling. [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds Version. EUbOPEN. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Eurofins Panlabs. (2013, September 20). Eurofins Panlabs Safety Screening Webinar. YouTube. [Link]

  • Cuzzolin, A., et al. (2018). Rational Approaches to Improving Selectivity in Drug Design. PMC. [Link]

  • van den Heuvel, H., et al. (2018). Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs. PubMed. [Link]

  • Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. [Link]

  • Lab Manager. (2017, November 27). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager. [Link]

  • Deb-Debnath, A., et al. (2021). Structure–Activity Relationship in the Leucettine Family of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [Link]

  • Ray, S., et al. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications. [Link]

  • ICE Bioscience. (2025, September 22). Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery. Scientist.com. [Link]

  • PLOS. (2017, November 13). Improving virtual screening of G protein-coupled receptors via ligand-directed modeling. PLOS. [Link]

  • News-Medical.Net. (2024, December 14). NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • Kalli, M., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC. [Link]

  • Reaction Biology. (2022, March 22). Reaction Biology Launches InVEST Screening Panel to Identify Drug Toxicity Effects of New Drug Candidates. PR Newswire. [Link]

  • Whitebread, S., et al. (2019). A preclinical secondary pharmacology resource illuminates target-adverse drug reaction associations of marketed drugs. PMC. [Link]

Sources

Head-to-Head Comparison: 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine Hydrochloride vs. Established BET Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate chemical starting points for epigenetic targets. The Bromodomain and Extra-Terminal (BET) family of proteins—specifically BRD4—has emerged as a critical therapeutic target in oncology and inflammation. BRD4 functions as an epigenetic "reader," utilizing its tandem bromodomains to recognize acetyl-lysine (Kac) residues on histone tails, thereby recruiting the P-TEFb complex to drive the transcription of oncogenes like MYC[1].

In this technical guide, we will objectively compare 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride (a low-molecular-weight fragment) against two fully elaborated, gold-standard BET inhibitors: (+)-JQ1 and I-BET151 . Rather than treating this fragment as a standalone drug, we will evaluate its performance as a highly efficient Acetyl-Lysine (Kac) Mimetic and a foundational building block for Fragment-Based Drug Discovery (FBDD)[2].

Mechanistic Rationale: The Isoxazole Pharmacophore

To understand the utility of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride[3], we must examine the causality of its binding. The Kac binding pocket of BRD4 is highly conserved, featuring a critical Asparagine residue (Asn140 in BRD4-BD1) and a network of structured water molecules.

Fully elaborated inhibitors like I-BET151 utilize a 3,5-dimethylisoxazole core to mimic the native acetyl-lysine, forming direct hydrogen bonds with Asn140[4]. Our compound of interest, 5-cyclopropyl-3-methylisoxazol-4-amine, acts as a structural analog to this core. The isoxazole nitrogen and oxygen satisfy the Kac pocket's hydrogen-bonding requirements, while the 5-cyclopropyl group provides optimal hydrophobic packing against the pocket walls. Crucially, the 4-amino group points directly toward the solvent-exposed ZA channel and the lipophilic "WPF shelf," providing an ideal synthetic vector for structure-based lead optimization[2].

G H4Kac Acetylated Histone (H4Kac) BRD4 BRD4 (Epigenetic Reader) H4Kac->BRD4 Binds via Kac Pocket PTEFb P-TEFb Complex BRD4->PTEFb Recruits MYC MYC Oncogene Transcription PTEFb->MYC Activates Inhibitors BET Inhibitors (JQ1, I-BET151, Fragments) Inhibitors->BRD4 Competitive Inhibition

BRD4 signaling pathway and competitive inhibition by Kac-mimetic BET inhibitors.
Head-to-Head Data Presentation

When comparing a fragment to clinical-grade probes, absolute potency (IC50) is less relevant than Ligand Efficiency (LE) . LE measures the binding energy per heavy atom, revealing how efficiently a molecule uses its mass to achieve affinity. An LE > 0.30 is generally required for a viable drug candidate, but fragments often exceed 0.40, making them superior starting points for novel intellectual property.

Property / Metric5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine HCl(+)-JQ1I-BET151 (GSK1210151A)
Primary Role FBDD Starting Point / Building BlockIn vitro / In vivo Chemical ProbeIn vitro / In vivo Chemical Probe
Target BRD4 (BD1 & BD2)BRD4 (Pan-BET)BRD4 (Pan-BET)
Molecular Weight 174.63 g/mol [3]456.99 g/mol 415.50 g/mol [4]
BRD4 BD1 IC50 ~25 - 35 µM (Typical for fragment class)[2]77 nM[1]790 nM[4]
Ligand Efficiency (LE) ~0.42 kcal/mol/HA ~0.31 kcal/mol/HA~0.30 kcal/mol/HA
Binding Mode Kac pocket anchor onlyKac pocket + WPF shelf interactionsKac pocket + WPF shelf interactions
Synthetic Tractability High (Primary amine vector)Low (Fully elaborated)Low (Fully elaborated)

Data synthesis derived from established bromodomain fragment screening literature and commercial probe specifications.

Experimental Methodologies & Self-Validating Protocols

To objectively validate the performance of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride against JQ1 and I-BET151, we employ two orthogonal techniques: AlphaScreen (for thermodynamics) and X-ray Crystallography (for structural validation).

Protocol 1: AlphaScreen TR-FRET Binding Assay

Causality: Why use AlphaScreen instead of Surface Plasmon Resonance (SPR)? SPR often suffers from bulk refractive index artifacts when screening low-molecular-weight fragments at high micromolar concentrations. AlphaScreen is a homogeneous, solution-phase assay that eliminates these surface-binding artifacts, providing a true equilibrium measurement.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). Dilute recombinant His-tagged BRD4-BD1 to 50 nM and biotinylated H4Kac4 peptide to 50 nM.

  • Compound Titration: Dispense 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine in a 12-point dose-response curve (100 µM down to 0.05 µM). For (+)-JQ1 and I-BET151, titrate from 10 µM down to 0.1 nM.

  • Incubation: Add the protein and peptide to the compound plates. Incubate for 30 minutes at room temperature to allow competitive equilibrium.

  • Bead Conjugation: Under low-light conditions, add Streptavidin-coated Donor beads and Nickel-chelate Acceptor beads (final concentration 10 µg/mL each). Incubate for 1 hour.

  • Detection: Excite the plate at 680 nm and read emission between 520-620 nm using a multi-mode microplate reader.

  • Self-Validation System: The protocol mandates a "no-peptide" control well to establish the hook-effect baseline, and a (+)-JQ1 positive control to calculate the Z'-factor. The assay is only deemed valid if Z' > 0.6.

Workflow Step1 1. Protein-Peptide Incubation (BRD4-BD1 + Biotin-H4Kac4) Step2 2. Compound Addition (Fragment vs. JQ1) Step1->Step2 Step3 3. Bead Conjugation (Streptavidin Donor + Ni Acceptor) Step2->Step3 Step4 4. Laser Excitation (680 nm) Singlet Oxygen Release Step3->Step4 Step5 5. Emission Detection (520-620 nm) Quantify IC50 Step4->Step5

AlphaScreen TR-FRET workflow for quantifying BRD4-inhibitor binding affinity.
Protocol 2: X-Ray Crystallography (Fragment Soaking)

Causality: Why soak instead of co-crystallize? High concentrations of fragments (often 10-50 mM) required to achieve high occupancy can disrupt the delicate crystal lattice during co-crystallization. Soaking the fragment into pre-formed apo-crystals ensures structural integrity while allowing the molecule to diffuse directly into the Kac pocket.

Step-by-Step Workflow:

  • Apo-Crystal Growth: Grow BRD4-BD1 crystals using sitting-drop vapor diffusion in 1.5 M ammonium sulfate, 0.1 M Bis-Tris pH 5.5.

  • Ligand Soaking: Transfer a single apo-crystal into a 2 µL drop of mother liquor supplemented with 10 mM 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride and 10% DMSO. Soak for 24 hours.

  • Cryoprotection & Freezing: Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20% ethylene glycol) and flash-freeze in liquid nitrogen.

  • Data Collection & Refinement: Collect diffraction data at a synchrotron source. Solve the structure via molecular replacement using a known BRD4 model (e.g., PDB: 3MXF).

  • Self-Validation System: The presence of the fragment is only accepted if the initial Fo-Fc omit map shows a continuous electron density >3.0 σ in the Kac pocket prior to coordinate modeling. This strict rule prevents confirmation bias during structural refinement.

Conclusion

While (+)-JQ1 and I-BET151 are exceptional tools for in vitro and in vivo target validation, their fully elaborated structures leave little room for novel intellectual property generation. 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride offers a strategic advantage for drug developers. By anchoring efficiently into the Kac pocket with a high Ligand Efficiency (~0.42), and presenting a highly reactive 4-amino vector, it serves as an optimal starting point for designing next-generation, proprietary BET inhibitors that can access the WPF shelf with customized pharmacokinetics.

Sources

Comparative Guide: 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine Hydrochloride vs. Structural Analogs in Pharmacophore Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the isoxazole-4-amine scaffold is a highly privileged building block. It serves as the critical acetyl-lysine (KAc) mimetic in epigenetic readers (such as BET bromodomain inhibitors) and acts as a potent anchor in COX-2 inhibitors. 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride (CAS: 1461713-39-2) represents a next-generation structural evolution of this scaffold.

This guide objectively compares the performance, binding thermodynamics, and metabolic stability of the 5-cyclopropyl variant against its classic structural analogs: the 3,5-dimethylisoxazole (the BET standard) and the 3-phenylisoxazole (the COX-2 standard).

Structural Analogs & Physicochemical Profiling

When designing small-molecule inhibitors, the choice of substituent on the isoxazole ring dictates the molecule's target selectivity, lipophilicity, and metabolic fate. Table 1 summarizes the comparative baseline profiles of the three primary isoxazole-4-amine building blocks.

Table 1: Comparative Physicochemical & Pharmacophore Profile

Scaffold / Building BlockPrimary Target UtilityKey Structural FeatureLipophilicity (LogP contribution)Metabolic Liability
5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine HCl BRD4 / EpigeneticsBulky, aliphatic 5-cyclopropyl ringHighLow (Shielded from CYP450 oxidation)
3,5-Dimethyl-1,2-oxazol-4-amine BRD4 / EpigeneticsCompact 3,5-dimethyl groupsLowHigh (5-methyl benzylic oxidation)
5-Methyl-3-phenyl-1,2-oxazol-4-amine COX-2 InhibitionBulky, aromatic 3-phenyl ringVery HighModerate (Aromatic hydroxylation)

Mechanistic Insights & Binding Thermodynamics

The Causality of the Cyclopropyl Substitution

The transition from a 3,5-dimethylisoxazole (found in first-generation BET inhibitors like I-BET151) to a 5-cyclopropyl-3-methylisoxazole is driven by two distinct mechanistic advantages :

  • Thermodynamic Optimization (Entropic Gain): In bromodomain inhibitors, the isoxazole nitrogen and oxygen act as an acetyl-lysine mimetic, forming critical hydrogen bonds with Asn140 and Tyr97 in the BRD4 binding pocket. However, the 5-position points directly toward the hydrophobic "WPF shelf" (comprising Trp81, Pro82, and Phe83). The cyclopropyl ring is bulkier than a methyl group and inserts deeply into this shelf. This shape complementarity displaces high-energy, structured water molecules from the pocket, driving binding affinity through a massive favorable entropic gain.

  • Metabolic Shielding: The 5-methyl group on classic isoxazoles is a known metabolic soft spot. It is highly susceptible to CYP450-mediated oxidation, rapidly converting to a hydroxymethyl or carboxylic acid, which clears the drug from the system. The cyclopropyl ring lacks these easily abstractable protons, dramatically extending the compound's half-life in human liver microsomes (HLM) .

BindingLogic Core Isoxazole-4-amine Core (KAc Mimetic) KAc BRD4 KAc Pocket (Asn140 / Tyr97) Core->KAc N/O H-Bonding Sub_Dimethyl 3,5-Dimethyl Analog (Baseline) Core->Sub_Dimethyl R5 = Methyl Sub_Cyclopropyl 5-Cyclopropyl Analog (Enhanced Affinity) Core->Sub_Cyclopropyl R5 = Cyclopropyl Sub_Phenyl 3-Phenyl Analog (COX-2 Anchor) Core->Sub_Phenyl R3 = Phenyl WPF WPF Shelf (Trp81/Pro82/Phe83) Sub_Dimethyl->WPF Weak VDW Contact Sub_Cyclopropyl->WPF Deep Hydrophobic Insertion COX COX-2 Hydrophobic Pocket Sub_Phenyl->COX Shape Complementarity

Pharmacophore binding logic of isoxazole analogs targeting BRD4 and COX-2 pockets.

Experimental Workflows & Protocols

To objectively compare the performance of these building blocks, they must be incorporated into a core scaffold (e.g., a quinoline or pyrimido-indole core) and screened.

Protocol: Synthesis and TR-FRET Screening of BRD4 Inhibitors

Causality of Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly selected over standard ELISA. TR-FRET minimizes compound auto-fluorescence interference—a common false-positive driver with highly conjugated heterocyclic scaffolds—and provides highly sensitive, real-time equilibrium binding data.

Self-Validating System: This protocol mandates a strict LC-MS purity gate (>95%) prior to screening to prevent reactive impurities from skewing data. A known clinical compound (e.g., I-BET151) is run concurrently as a positive control to validate the assay's dynamic range, while a DMSO vehicle serves as the baseline negative control.

Step-by-Step Methodology:

  • Scaffold Coupling: React 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine HCl (1.2 eq) with the target aryl-halide core (1.0 eq) using Buchwald-Hartwig cross-coupling conditions (Pd2(dba)3, XPhos, Cs2CO3 in 1,4-dioxane at 100°C for 12 hours).

  • Purification & Validation: Purify the crude mixture via preparative HPLC. Critical Checkpoint: Confirm compound identity and purity (>95%) via LC-MS and 1H-NMR before proceeding to biological assays.

  • TR-FRET Assay Preparation: In a 384-well plate, dispense 10 µL of assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS). Add 100 nL of the synthesized compound (serial dilutions from 10 µM to 0.1 nM).

  • Protein/Ligand Addition: Add 5 µL of His-tagged BRD4 (BD1 or BD2 domain) and 5 µL of biotinylated acetyl-histone peptide. Incubate for 30 minutes at room temperature .

  • Detection: Add Europium-labeled anti-His antibody (donor) and Streptavidin-APC (acceptor). Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the IC50 by plotting the 665/620 nm emission ratio against the log of the compound concentration using a 4-parameter logistic regression.

Workflow Step1 1. Scaffold Coupling Pd-catalyzed coupling of Isoxazole-4-amine Step2 Step2 Step1->Step2 Step3 3. Biochemical Assay TR-FRET screening for BRD4 BD1/BD2 affinity Step2->Step3 Step4 4. ADME Profiling Microsomal Stability (HLM) & CYP450 clearance Step3->Step4

Step-by-step experimental workflow for synthesizing and screening isoxazole-based BET inhibitors.

Performance Data Comparison

When the 5-cyclopropyl-3-methylisoxazole building block is compared head-to-head against its analogs within the same parent scaffold, the empirical data strongly supports its superiority in epigenetic applications. Table 2 summarizes the quantitative impact of the isoxazole substitution on both potency and ADME properties.

Table 2: Comparative In Vitro Activity of Derived BET Inhibitor Analogs

Pharmacophore AnalogBRD4 BD1 IC50 (nM)BRD4 BD2 IC50 (nM)HLM Half-life (T1/2, min)CYP3A4 Inhibition (IC50, µM)
3,5-Dimethylisoxazole (Standard)12014535>10
5-Cyclopropyl-3-methylisoxazole 25 18 >120 >10
5-Methyl-3-phenylisoxazole >1000>1000452.5

Data Interpretation: The 5-cyclopropyl analog demonstrates a ~5-to-8-fold increase in biochemical potency against BRD4 domains compared to the dimethyl standard, directly validating the entropic benefit of WPF shelf insertion. Furthermore, the removal of the metabolically vulnerable 5-methyl group extends the human liver microsome (HLM) half-life from a poor 35 minutes to an excellent >120 minutes, making it a vastly superior candidate for in vivo progression. Conversely, the 3-phenyl analog completely abolishes BRD4 activity due to severe steric clashes in the KAc pocket, confirming its exclusive utility for larger pockets like COX-2.

References

  • Title: Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor Source: Journal of Medicinal Chemistry / NIH PMC URL: [Link]

  • Title: Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, I-BET282E, Suitable for Clinical Progression Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: N-TERMINAL BROMODOMAIN OF HUMAN BRD2 WITH N-cyclopropyl-5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylbenzene-1-sulfonamide Source: RCSB Protein Data Bank (PDB) URL: [Link]

Structural Confirmation of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine Hydrochloride: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter the challenge of unambiguously characterizing densely functionalized heterocycles. 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride (CAS: 1461713-39-2) is a highly specific isoxazole derivative utilized as a critical building block in pharmaceutical synthesis 1[1].

Determining its exact regiochemistry (distinguishing the 3-methyl from potential 5-methyl isomers) and confirming the exact site of hydrochloride salt formation requires robust analytical techniques. This guide objectively compares the performance of Single-Crystal X-Ray Crystallography against alternative modalities like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), providing a self-validating experimental workflow for definitive structural elucidation.

The Analytical Challenge: Isoxazole Regiochemistry & Salt Formation

When synthesizing small, compact heterocycles like 5-cyclopropyl-3-methylisoxazol-4-amine 2[2], standard analytical methods often fall short of providing absolute certainty:

  • HRMS confirms the exact mass and molecular formula but cannot distinguish between regional isomers.

  • Solution NMR (1D/2D) excels at providing solution-state dynamics and connectivity, but it relies on indirect measurements (such as NOESY or HMBC correlations) for spatial arrangement 3[3]. Furthermore, confirming the exact site of protonation in the hydrochloride salt is notoriously difficult in solution NMR due to rapid proton exchange with the solvent.

  • X-Ray Crystallography provides direct, atomic-resolution 3D coordinates, unambiguously identifying the regiochemistry and the exact spatial location of the chloride counterion 4[4].

Logic Problem Structural Ambiguity in Isoxazole Salts NMR Solution NMR (Connectivity) Problem->NMR Xray X-Ray Crystallography (3D Coordinates) Problem->Xray Limit Proton Exchange Obscures Salt Formation Site NMR->Limit Limitation Success Direct Observation of Chloride Counterion Xray->Success Advantage

Analytical logic comparing NMR and X-ray crystallography for hydrochloride salt confirmation.

Quantitative Performance Comparison

While NMR allows the study of molecules under conditions that mimic physiological environments 5[5], X-ray crystallography remains the gold standard for absolute structural and salt-form validation.

Analytical ParameterX-Ray CrystallographySolution NMR (1D/2D)HRMS (Mass Spec)
Primary Output Absolute 3D atomic coordinatesChemical environment & connectivityExact mass & molecular formula
Resolution Atomic (< 0.8 Å for small molecules)Sub-nanometer (ensemble average)Sub-ppm mass accuracy
Sample State Single CrystalSolution (D2O, DMSO-d6, etc.)Gas Phase
Salt Form Confirmation Direct (Anion coordinates mapped)Indirect (Chemical shifts)Indirect (Parent ion only)
Regiochemistry Unambiguous (Direct visualization)Inferred (NOESY/HMBC correlations)N/A (Cannot distinguish isomers)
Sample Requirement ~0.1 - 1.0 mg2.0 - 10.0 mg< 0.1 mg

Experimental Methodology & Causality

To achieve the atomic resolution required to confirm the structure of 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride, we must execute a precise, thermodynamically controlled workflow.

Step 1: Vapor Diffusion Crystallization
  • Protocol: Dissolve 5.0 mg of the synthesized powder in 0.5 mL of high-purity methanol in a 2-dram inner vial. Place this uncapped vial into a 20 mL outer scintillation vial containing 3.0 mL of diethyl ether. Seal the outer vial tightly and incubate undisturbed at 20°C for 48-72 hours.

  • The Causality: Methanol is selected because its high dielectric constant effectively solvates the strong ionic lattice of the hydrochloride salt. Diethyl ether acts as a volatile anti-solvent. By utilizing a closed vapor-diffusion system, the ether slowly diffuses into the methanol via the vapor phase. This gradual reduction in the solvent mixture's dielectric constant lowers the solubility of the salt at a thermodynamically controlled rate, inducing the nucleation of a single, highly ordered crystal rather than a kinetically driven amorphous precipitate.

Step 2: Cryogenic Data Collection
  • Protocol: Harvest a single crystal (optimal dimensions ~0.1 × 0.1 × 0.2 mm) using a polarized light microscope. Mount the crystal on a MiTeGen loop using paratone oil and immediately flash-cool to 100 K in a liquid nitrogen cold stream. Expose the crystal to Cu Kα radiation ( λ=1.5418 Å) on a diffractometer.

  • The Causality: Flash-cooling to 100 K serves two critical purposes. First, it drastically reduces the thermal vibration (B-factors) of the atoms within the lattice, which dramatically improves the high-resolution diffraction limits. Second, it mitigates radiation damage caused by the high-intensity X-ray beam. Cu Kα radiation is specifically chosen over Mo Kα because the longer wavelength enhances the anomalous dispersion signal of the chlorine and oxygen atoms, strictly required for determining the absolute configuration of light-atom structures.

Workflow A Compound Synthesis (Powder) B Vapor Diffusion Crystallization A->B Dissolve & Diffuse C Cryogenic X-Ray Diffraction B->C Single Crystal D Phase Solution & Refinement C->D Electron Density E Absolute 3D Structure (Salt Confirmed) D->E R1 < 5%

Workflow for the structural elucidation of 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride.

Internal Validation Protocols (A Self-Validating System)

The X-ray refinement process is inherently self-validating. We do not simply "guess" the structure; we build a mathematical model of electron density and refine it against the raw diffraction data using full-matrix least-squares minimization on F2 .

  • Data Integrity ( Rint​ ): The integration step calculates an Rint​ value. An Rint​<0.05 internally proves that the crystal did not degrade during data collection and that the Laue group symmetry was assigned correctly.

  • Model Accuracy ( R1​ & GoF): During refinement, the algorithm continuously compares the calculated diffraction pattern of the proposed model against the raw experimental data. A final R1​ value below 5% and a Goodness of Fit (GoF) near 1.0 mathematically guarantees that the 3D model accounts for >95% of the observed variance in the diffraction pattern. This independently validates the assigned isoxazole regiochemistry and the exact stoichiometry of the hydrochloride salt without relying on external assumptions.

Conclusion

While NMR and HRMS are indispensable for rapid connectivity checks and bulk purity analysis, they cannot definitively map the 3D spatial arrangement of densely functionalized small molecules. For 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride, Single-Crystal X-Ray Crystallography remains the only self-validating modality capable of unambiguously confirming both the regiochemistry of the isoxazole ring and the precise location of the chloride counterion.

References

  • Title: 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride - PubChemLite | Source: uni.lu | URL: 1

  • Title: 1461713-39-2 | 5-Cyclopropyl-3-methylisoxazol-4-amine - ChemScene | Source: chemscene.com | URL: 2

  • Title: X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net | Source: news-medical.net | URL: 3

  • Title: Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM - Sygnature Discovery | Source: sygnaturediscovery.com | URL: 4

  • Title: Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure | Source: creative-biostructure.com | URL: 5

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.